Boron trifluoride
Description
Historical Evolution of Boron Trifluoride Research
The story of this compound begins in 1808 with its discovery by French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard. wikipedia.orgwikisource.orgwikipedia.orgyogiraj.co.inlanl.gov In their attempt to isolate "fluoric acid" (hydrofluoric acid), they combined calcium fluoride (B91410) with vitrified boric acid. The resulting vapors, which they named "fluoboric gas," intriguingly failed to etch glass, a characteristic property of hydrofluoric acid. wikipedia.org This initial discovery laid the groundwork for future investigations into the unique properties of this new compound.
Early research focused on understanding its fundamental chemical and physical properties. However, the most significant leap in its conceptual understanding came with the development of Lewis acid-base theory. This compound, with its electron-deficient boron atom, was identified as a quintessential Lewis acid—a substance that can accept a pair of electrons. fiveable.me This realization unlocked its potential as a catalyst, a role that would come to dominate its research and application. Studies throughout the 20th century, notably by pioneers in organic chemistry, began to systematically explore its catalytic activity in various reactions, including polymerization, alkylation, and isomerization, setting the stage for its widespread industrial use. pageplace.de
Contemporary Significance of this compound in Chemical Science
In modern chemical science, this compound is most renowned for its role as a versatile and powerful Lewis acid catalyst. fiveable.mearkema.comjy-chemical.com Its ability to initiate and promote a wide range of organic reactions makes it an invaluable tool in both laboratory synthesis and industrial production. wikipedia.orgheyigasglobal.comheyigasglobal.com BF₃ is instrumental in processes such as polymerization of unsaturated compounds to form polyethers, and as a catalyst in isomerization, acylation, alkylation, esterification, and condensation reactions. wikipedia.orgmetoree.com
The industrial significance of this compound is vast, with applications spanning numerous sectors. In the petrochemical industry, it is used in alkylation processes to produce high-octane gasoline and in polymerization to create synthetic lubricants and rubbers. jy-chemical.comglobenewswire.combusinesswire.com The pharmaceutical sector relies on BF₃ for the synthesis of complex organic molecules that form the basis of many drugs, including antibiotics and vitamins. arkema.comheyigasglobal.comheyigasglobal.comfuturemarketinsights.com Furthermore, it is a key material in the electronics and semiconductor industry for processes like ion implantation and as a p-type dopant for silicon. metoree.comjy-chemical.comheyigasglobal.comheyigasglobal.comparsers.vc Its utility also extends to the production of other boron compounds, such as diborane (B8814927). wikipedia.org
Table 1: Key Industrial Applications of this compound
| Industry | Application | Function |
|---|---|---|
| Petrochemicals | Alkylation, Polymerization, Isomerization | Catalyst for producing high-octane fuels and synthetic lubricants. globenewswire.com |
| Pharmaceuticals | Organic Synthesis | Catalyst for the synthesis of complex drug molecules, including antibiotics. heyigasglobal.comheyigasglobal.com |
| Polymers & Plastics | Polymerization Initiator | Catalyzes the formation of polymers like polyethers and high-performance resins. heyigasglobal.comfuturemarketinsights.comtandfonline.com |
| Semiconductors | Ion Implantation, Doping | Introduces boron atoms into silicon wafers to create p-type semiconductors. metoree.comheyigasglobal.comparsers.vc |
| Agrochemicals | Synthesis | Catalyst in the production of various agricultural chemicals. heyigasglobal.com |
| Coatings & Adhesives | Resin Formation | Catalyst for creating urethane and epoxy resins. heyigasglobal.comheyigasglobal.com |
| Nuclear Industry | Neutron Detection | Used in sensitive neutron detectors and for radiation monitoring. wikipedia.orgheyigasglobal.com |
Methodological Approaches in this compound Studies
The investigation of this compound and its chemical behavior employs a diverse range of modern analytical and computational techniques. These methods are crucial for characterizing its structure, reactivity, and the transient species it forms during reactions.
Spectroscopic Techniques: Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is fundamental for studying the molecular structure of BF₃ and its complexes. These methods provide insights into bond strengths and geometries.
Computational Chemistry: Theoretical methods are indispensable for understanding the intricacies of BF₃'s interactions. Ab initio molecular orbital calculations, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are used to compute molecular structures, interaction energies, vibrational spectra, and charge transfer properties of BF₃ complexes. nih.govscielo.org.zaacs.orgdiva-portal.org These computational studies help rationalize experimental observations, such as the trend in Lewis acidity among boron trihalides. diva-portal.org
Analytical Methods: A variety of analytical techniques are used for the quantification and analysis of this compound. These include volumetric titrations and spectrophotometric methods. pharmaknowledgeforum.com For instance, the analysis of airborne BF₃ can be achieved by trapping it in an ammonium fluoride solution and subsequently measuring the fluoroborate ion concentration with an ion-specific electrode. osha.gov Gas chromatography (GC) is also employed, often requiring derivatization of target molecules with BF₃ to enhance their volatility for analysis. heyigasglobal.com
Table 2: Methodological Approaches in this compound Research
| Methodology | Specific Technique | Application in BF₃ Research |
|---|---|---|
| Spectroscopy | Infrared (IR) & Raman Spectroscopy | Characterization of molecular structure and vibrational modes of BF₃ and its complexes. |
| Ion-Specific Electrode | Quantification of fluoroborate ions for BF₃ analysis in environmental or industrial samples. osha.gov | |
| Computational Chemistry | Ab initio Molecular Orbital Theory | Calculation of molecular structures, interaction energies, and vibrational spectra of BF₃ van der Waals complexes. nih.govscielo.org.za |
| Density Functional Theory (DFT) | Investigation of electronic structure, bonding, and reactivity in BF₃ and its adducts. nih.gov | |
| Analytical Chemistry | Titration | Assay of BF₃ content, often after hydrolysis to boric acid which is then complexed with mannitol. pharmaknowledgeforum.com |
| Gas Chromatography (GC) | Used as a derivatizing agent to prepare volatile methyl esters from fatty acids for GC analysis. heyigasglobal.com |
Scope and Objectives of Advanced this compound Inquiry
The future of this compound research is focused on harnessing its catalytic power with greater precision, efficiency, and sustainability. A significant area of advanced inquiry is the development of novel catalytic systems that offer enhanced selectivity and yield, which is crucial for the synthesis of fine chemicals and pharmaceuticals. globenewswire.com
There is a growing interest in the application of BF₃ in "green chemistry." jy-chemical.com Its ability to catalyze reactions under mild conditions can lead to processes with reduced energy consumption and waste generation, offering a more environmentally benign alternative to other hazardous catalysts. jy-chemical.comjy-chemical.com Researchers are exploring its use in polymer-supported forms, which can simplify catalyst recovery and reuse, further enhancing the sustainability of chemical processes. tandfonline.comtandfonline.com
Advanced computational studies continue to be a priority, aiming to elucidate complex reaction mechanisms and to design new BF₃-based catalysts with tailored properties. nih.gov Furthermore, the expanding role of BF₃ in high-technology sectors, such as semiconductor manufacturing and advanced materials, drives research into high-purity production and innovative applications in nanotechnology. jy-chemical.comfuturemarketinsights.comparsers.vc As the global market for this compound is projected to grow, research and development will be essential for meeting the increasing demand and for advancing its application in new and emerging technologies. globenewswire.combusinesswire.comfuturemarketinsights.comborates.today
Structure
2D Structure
Properties
IUPAC Name |
trifluoroborane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/BF3/c2-1(3)4 | |
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InChI Key |
WTEOIRVLGSZEPR-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F | |
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Molecular Formula |
BF3 | |
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| Record name | boron trifluoride | |
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DSSTOX Substance ID |
DTXSID7041677 | |
| Record name | Boron trifluoride | |
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Molecular Weight |
67.81 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Boron trifluoride is a colorless gas with a pungent odor. It is toxic by inhalation. It is soluble in water and slowly hydrolyzed by cold water to give off hydrofluoric acid, a corrosive material. Its vapors are heavier than air. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Gas or Vapor, Colorless gas with a pungent, suffocating odor; Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas; [NIOSH] Vapor density = 2.34 (heavier than air); [Burke, p. 100], COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. FORMS WHITE FUMES IN MOIST AIR., Colorless gas with a pungent, suffocating odor., Colorless gas with a pungent, suffocating odor. [Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas.] | |
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Boiling Point |
-148 °F at 760 mmHg (NIOSH, 2023), -99.9 °C, -100 °C, -148 °F | |
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| Record name | Boron trifluoride | |
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Solubility |
106 % (in cold H2O) (NIOSH, 2023), Solubility in water: 332 g/100 g at 0 °C; some hydrolysis occurs to form fluoboric and boric acids, Soluble in cold water, hydrolyzes in hot water, Soluble in concentrated sulfuric acid and most organic solvents, Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide, Solubility in anhydrous sulfuric acid: 1.94 g/100 g; soluble in most saturated and halogenated hydrocarbons and in aromatic compounds, Solubility in water: reaction, 106% (in cold H2O) | |
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Density |
1.6 (EPA, 1998) - Denser than water; will sink, 1.57 at -100.4 °C/4 °C (liquid); 3.07666 g/L (gas at STP), Density: 2.772 g/L, 1.6, 2.38(relative gas density) | |
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Vapor Density |
2.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.4, 2.38 | |
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Vapor Pressure |
760 mmHg at -149.26 °F Liquid (EPA, 1998), Vapor pressure: 1 Pa at -173.9 °C (solid); 10 Pa at -166.0 °C (solid); 100 Pa at -156.0 °C (solid); 1 kPa at -143.0 °C (solid); 10 kPa at -125.9 °C; 100 kPa at -101.1 °C, 4874 kPa (3.656X10+4 mm Hg) at 260 K (-13.2 °C), >50 atm | |
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| URL | https://www.osha.gov/chemicaldata/615 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Common impurities in BF3 include air, silicon tetrafluoride, and sulfur dioxide., 1.0% nitrogen; <0.006% sulfur dioxide; <0.0006% ferric oxide; <0.003% silicon dioxide; traces of oxygen. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
7637-07-2, 20654-88-0 | |
| Record name | BORON TRIFLUORIDE | |
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Melting Point |
-196.1 °F (EPA, 1998), -126.8 °C, -127 °C, -196 °F | |
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Theoretical and Computational Investigations of Boron Trifluoride Systems
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are indispensable for understanding the intricate details of BF₃'s electronic configuration and the forces that govern its molecular structure. These computational approaches allow researchers to model the molecule at an atomic level, predicting properties that are often difficult to ascertain through experimental means alone.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) methods, derive molecular properties directly from fundamental quantum mechanical principles, relying on approximations for electron-electron interactions. DFT, on the other hand, uses functionals that approximate the exchange-correlation energy to solve the Schrödinger equation. Both approaches, often utilizing various basis sets like 6-31G*, cc-pVDZ, or TZ2P, have been applied to BF₃ to elucidate its electronic structure and bonding characteristics.
Table 1: Computational Methods and Basis Sets for BF₃ Studies
| Method Type | Specific Method/Basis Set | Area of Study | Source(s) |
| Ab Initio | MP2/TZ2P | Geometry, Bonding, Complex Formation | researchgate.net |
| Ab Initio | MP2/6-31G* | Structure of B₈F₁₂ (related system) | psu.edu |
| DFT | B3LYP/cc-PVTZ | Structure, MEP, Adducts | ias.ac.in |
| DFT | ωB97XD | Adsorption Energy, Charge Analysis, MEP | oiccpress.comd-nb.info |
| DFT | B3PW91 | Vibrational Frequencies, Structure | acs.org |
| Various | HF, MP2, B3LYP | Electronic Structure, Bonding | researchgate.netjournals.co.zaniscpr.res.in |
Molecular Orbital Analysis and Orbital Symmetry Considerations
The molecular orbital (MO) theory provides a framework for understanding the bonding in BF₃ by considering the interactions between atomic orbitals of the constituent atoms. Boron trifluoride belongs to the D₃h point group, reflecting its planar, trigonal symmetry wikipedia.orglibretexts.orgyoutube.com. The boron atom in BF₃ is sp² hybridized, forming three sigma (σ) bonds with the fluorine atoms byjus.com.
The bonding in BF₃ involves not only σ interactions but also significant π character. This π bonding arises from the overlap between the empty 2p orbital on the boron atom and the 2p orbitals on the fluorine atoms wikipedia.orgyoutube.comyoutube.com. Specifically, a p orbital on boron can overlap with a symmetry-adapted combination of the fluorine p orbitals, contributing to the stabilization of the molecule and influencing the B-F bond length wikipedia.org. The molecular orbital diagram reveals a set of bonding, non-bonding, and antibonding orbitals, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) playing crucial roles in the molecule's reactivity as a Lewis acid mdpi.comyoutube.comyoutube.comscielo.org.za. The LUMO+1 orbital, with a₂'' symmetry, is particularly important in Lewis acid-base interactions, accepting electron density from donor molecules scielo.org.za.
Computational Modeling of Molecular Geometry and Vibrational Spectra
Computational modeling is essential for predicting and understanding the precise geometric parameters and the characteristic vibrational frequencies of BF₃. These calculations help interpret experimental spectroscopic data and provide a deeper understanding of molecular dynamics.
Prediction of Structural Parameters
BF₃ adopts a trigonal planar molecular geometry, consistent with VSEPR theory predictions for molecules with three bonding pairs and no lone pairs around the central atom byjus.comsolubilityofthings.comyoutube.comsolubilityofthings.comyoutube.com. The three fluorine atoms are arranged symmetrically around the central boron atom, forming F-B-F bond angles of approximately 120° byjus.comyoutube.comsolubilityofthings.comyoutube.com. Computational studies using various ab initio and DFT methods consistently predict these structural parameters. For instance, the B-F bond length is computationally determined to be around 1.30–1.31 Å, with specific calculations yielding values such as 1.307 Å at the MP2/TZ2P level wikipedia.orgoiccpress.comresearchgate.net. These calculated values are in good agreement with experimental data, reinforcing the accuracy of the theoretical models used psu.edu.
Table 2: Predicted Structural Parameters for this compound (BF₃)
| Parameter | Value | Computational Method/Basis Set | Source(s) |
| B-F Bond Length (Å) | ~1.30–1.31 | MP2/TZ2P, Experimental comparison | wikipedia.orgoiccpress.comresearchgate.net |
| F-B-F Bond Angle (°) | 120 | VSEPR, Computational Studies | byjus.comyoutube.comsolubilityofthings.comyoutube.com |
Theoretical Vibrational Analyses and Wavenumber Shifts
The vibrational spectrum of BF₃ provides crucial information about its molecular structure and bonding. BF₃, with its D₃h symmetry, exhibits four fundamental vibrational modes: a symmetric stretch (A₁'), an asymmetric stretch (E'), a symmetric bend (E'), and an out-of-plane bend (A₂'') libretexts.orgyoutube.com. Theoretical vibrational analyses, often performed using ab initio methods, aim to calculate the frequencies (wavenumbers) and intensities of these modes.
While specific calculated fundamental frequencies for isolated BF₃ are not explicitly detailed in the provided snippets, studies on BF₃ complexes highlight how these vibrational modes are perturbed. The symmetric bending mode (ν₂) is particularly sensitive to complex formation, undergoing significant red shifts, typically in the range of -20 to -40 cm⁻¹ scielo.org.zaresearchgate.netajol.info. Other modes, such as the symmetric stretching vibration (ν₁), also exhibit red shifts upon complexation, with the magnitude of the shift often correlating with the strength of the interaction scielo.org.za. These theoretical calculations of wavenumber shifts are vital for identifying BF₃ in experimental spectra, especially when it is part of a larger molecular system or complex journals.co.zascielo.org.za.
Table 3: Vibrational Characteristics of this compound (BF₃)
| Vibrational Mode | Symmetry | General Description | Observed Wavenumber Shift (in complexes) | Source(s) |
| Symmetric Stretch (ν₁) | A₁' | B-F bond stretching | Red shift | scielo.org.za |
| Asymmetric Stretch (ν₃) | E' | B-F bond stretching | Red shift | scielo.org.za |
| Symmetric Bend (ν₂) | E' | F-B-F bending | Larger red shifts (-20 to -40 cm⁻¹) | scielo.org.zaresearchgate.netajol.info |
| Out-of-plane Bend (ν₄) | A₂'' | B-F plane bending | Not explicitly detailed for shifts | libretexts.orgyoutube.com |
Advanced Synthetic Methodologies for Boron Trifluoride and Its Derivatives
Innovative Preparative Routes to Boron Trifluoride
While the predominant industrial synthesis of this compound (BF₃) involves the reaction of boron oxides with hydrogen fluoride (B91410) (HF), research has explored alternative pathways to enhance efficiency and circumvent the direct use of highly corrosive HF gas. wikipedia.orgusc.edu The standard manufacturing process follows the reaction: B₂O₃ + 6HF → 2BF₃ + 3H₂O. wikipedia.org
An innovative alternative route utilizes hexafluorosilicic acid (H₂SiF₆), a byproduct of phosphate (B84403) fertilizer production, reacting it with boron-containing compounds. A patented method describes the reaction of hexafluorosilicic acid with boron oxides or boric acid, which bypasses the need for a separate HF production step. The general reaction is represented as: H₂SiF₆ + B₂O₃ → 2BF₃ + SiO₂ + H₂O. This approach presents a more integrated and potentially cost-effective manufacturing process. Another preparative method involves treating a mixture of boron trioxide and sodium tetrafluoroborate (B81430) with sulfuric acid. wikipedia.org For laboratory or specialized applications, direct fluorination of boron can also be employed to produce high-purity this compound. usc.edu
Synthesis and Purification Techniques for Research-Grade this compound
The production of research-grade this compound, particularly for applications in the semiconductor and electronics industries, demands exceptionally high purity levels. Cryogenic distillation is a key technology for purifying BF₃ from an industrial grade of 99.5% to an ultra-pure grade of 99.99%. researchgate.net This process effectively removes trace impurities that are detrimental to electronic material quality, such as carbon dioxide (CO₂) and silicon tetrafluoride (SiF₄). researchgate.net The operational parameters, including temperature and pressure, along with equipment design like the number of theoretical plates and reflux ratios in distillation towers, are optimized through simulation studies to achieve the desired purity. researchgate.net
For specialized research contexts, such as gas-phase ion chemistry, BF₃ is generated and used in situ. upenn.edu For instance, dissociative electron ionization of BF₃ gas can be used to generate specific reactive ions like BF₂⁺ and BF⁺ for studying bond formation in highly diluted gas phases. upenn.edu The purity of the initial BF₃ gas is paramount in these experiments to avoid interference from reactions with background contaminants like water. upenn.edu
Synthesis of this compound Adducts and Complexes
This compound is a potent and versatile Lewis acid, a characteristic that defines its chemical reactivity. wikipedia.orgusc.edu It readily accepts a pair of electrons from Lewis bases—molecules or ions with available electron pairs—to form stable addition compounds known as adducts or complexes. wikipedia.orgusc.edu This ability to form complexes is fundamental to its widespread use as a catalyst in organic synthesis. usc.edu The formation of these adducts can be represented by the general reaction where a Lewis base (D, for donor) reacts with BF₃ to form the complex D-BF₃. Common examples include the reaction with fluoride ions to form the tetrafluoroborate anion ([BF₄]⁻) and with ethers to form etherates, such as this compound diethyl etherate. wikipedia.org
Recent research has also focused on the synthesis of redox-active adducts by coordinating BF₃ with N-heterocycles like pyridines, pyrazines, and quinoxalines. researchgate.netresearchgate.net These materials are of interest for applications in electrochemistry and energy storage. researchgate.netresearchgate.net
The synthesis of BF₃ adducts often requires precise control over reaction conditions to ensure the formation of the desired product and to prevent side reactions. A prime example is the controlled hydration of this compound gas to produce this compound dihydrate (BF₃·2H₂O). This synthesis involves bubbling BF₃ gas through chilled water (0–5°C) under anhydrous conditions. Key parameters for successful synthesis include strict temperature control (below 10°C) and the stoichiometric addition of water to prevent over-hydration and the formation of byproducts like boric acid and fluoroboric acid.
Another strategy involves modulating the stability of the adduct for a specific application. In the synthesis of borane (B79455) complexes, BF₃ is reacted with sterically hindered tertiary amines. google.com It is crucial that the resulting BF₃-amine adduct is sufficiently labile, or "loose," as an overly stable complex would prevent the subsequent reaction to form the desired borane product. google.com The stability of these adducts can be assessed using NMR analysis to ensure they are suitable for the intended transformation. google.com
Specific BF₃ adducts are synthesized to serve as convenient, easy-to-handle sources of BF₃ or as active reagents themselves.
Etherates: this compound diethyl etherate (BF₃·O(Et)₂) is a widely encountered laboratory reagent. wikipedia.org It is a liquid, making it much easier to handle than gaseous BF₃. wikipedia.org Its synthesis involves the direct reaction of diethyl ether with this compound. wikipedia.org This complex is used extensively as a Lewis acid catalyst in a variety of organic reactions. medcraveonline.comthieme-connect.com Similarly, complexes with methanol (B129727) and tetrahydrofuran (B95107) are common. sigmaaldrich.commerckmillipore.com
Amine Adducts: A range of BF₃-amine adducts has been developed for various applications. A straightforward synthesis involves mixing a pyridine (B92270) derivative with a solution of this compound in diethyl ether, which typically results in the precipitation of a solid, crystalline product. researchgate.net More complex amine adducts, such as isolable imine-BF₃ complexes, have been developed as valuable building blocks for synthesizing α-functionalized azacycles. nih.govnih.gov One method involves the dehydrohalogenation of N-bromoamines, followed by the addition of this compound etherate to trap the resulting imine as a stable BF₃ complex. nih.govnih.gov This in-situ preparation allows for direct access to functionalized products like morpholines and piperazines. nih.gov
| Donor Molecule | BF₃ Complex | Synthetic Method Summary | Key Application |
| Diethyl Ether | BF₃·O(C₂H₅)₂ | Direct reaction of gaseous BF₃ with diethyl ether. wikipedia.org | Liquid source of BF₃; Lewis acid catalyst. wikipedia.orgmedcraveonline.com |
| Pyridine Derivatives | Pyridine-BF₃ | Mixing a pyridine derivative with BF₃ etherate in a solvent. researchgate.net | Electrolyte additives; redox-active materials. researchgate.netresearchgate.net |
| Alicyclic Imines | Imine-BF₃ | In-situ formation from N-bromoamines followed by trapping with BF₃ etherate. nih.govnih.gov | Building blocks for α-functionalized azacycles. nih.govnih.gov |
| Triphenylphosphine | BF₃·PPh₃ | Synthesized for use as an electrolyte additive. researchgate.net | Improving ionic conductivity in lithium-ion batteries. researchgate.net |
Development of this compound Derivatives for Specific Research Applications
Beyond simple adduct formation, BF₃ and its complexes are used to synthesize more complex derivatives tailored for specific, advanced applications, particularly in materials science and energy storage. futuremarketinsights.com
One significant area of research is the development of novel electrolyte systems for lithium-ion batteries. researchgate.netmdpi.com Triphenylphosphine this compound (BF₃·PPh₃) has been synthesized and investigated as an electrolyte additive. researchgate.net Its addition to standard electrolytes was found to improve the ionic conductivity and capacity retention of lithium-ion cells. researchgate.net In a different approach, this compound has been incorporated directly into a polymer structure to create a single-ion conductor. mdpi.com A polyphosphazene polymer with hydroxyl side chains was reacted with n-butyl lithium and then this compound diethyl etherate. mdpi.com This process grafts this compound anionic groups onto the polymer backbone, resulting in a solid polymer electrolyte with enhanced interfacial stability in lithium batteries. mdpi.com
This compound also serves as a precursor for creating boron-containing compounds used in the fabrication of advanced materials like specialty ceramics and glasses. jy-chemical.com
Fluorinated Boron Compounds Synthesis
The synthesis of fluorinated organoboron compounds is an active area of research, as these molecules combine the unique properties of organofluorine compounds with the synthetic versatility of organoborons. nih.gov Several strategic approaches have been developed. nih.govresearchgate.net
One major strategy is the selective monodefluoroborylation of polyfluorinated compounds. nih.gov This involves the cleavage of a C-F bond and the introduction of a boryl group. For example, N-heterocyclic carbene (NHC)–nickel catalysts have been used for the selective monodefluoroborylation of polyfluoroarenes, converting them into valuable boronate esters. acs.org
Another key approach is the selective borylation of fluorinated substrates . nih.gov This can involve the C-H borylation of fluorinated arenes or addition reactions to fluoroolefins. nih.gov
Conversely, selective fluorination of organoboron compounds provides a route to these target molecules. nih.gov A fourth strategy is the borylfluorination of alkenes and alkynes. nih.gov Additionally, this compound complexes can be used directly as borylating agents. For instance, the Grignard reagent derived from 2-bromomesitylene (B157001) reacts with this compound dimethyl etherate to produce dimesityl borinic acid, a type of organoboron compound. mdpi.com
| Synthetic Strategy | Description | Example |
| Monodefluoroborylation | Cleavage of a C-F bond on a fluorinated molecule and insertion of a boron moiety. nih.gov | NHC-Nickel catalyzed borylation of polyfluoroarenes. acs.org |
| Borylation of Fluorinated Substrates | Introduction of a boron group onto a molecule that already contains fluorine. nih.gov | C-H borylation of fluorinated arenes. nih.gov |
| Fluorination of Organoboron Compounds | Introduction of fluorine onto a molecule that already contains a boron group. nih.gov | N/A |
| Borylfluorination | Simultaneous addition of a boryl group and a fluorine atom across a double or triple bond. nih.gov | N/A |
| Use of BF₃ Complexes | A BF₃ complex acts as the source of the boron atom in a reaction with an organometallic reagent. mdpi.com | Reaction of a Grignard reagent with BF₃·OMe₂ to form a diarylborinic acid. mdpi.com |
Synthesis of Boron-Containing Functional Materials
This compound (BF₃) and its derivatives are pivotal reagents and catalysts in the synthesis of a diverse array of boron-containing functional materials. Its strong Lewis acidic character and ability to serve as a boron source enable the creation of materials with unique electronic, optical, and mechanical properties. d-nb.infocatalysis.blognumberanalytics.com Advanced synthetic methodologies leverage BF₃ for producing polymers, doped carbon materials, and specialized organoboron compounds.
A primary application of this compound is as a catalyst in polymerization reactions. wikipedia.org It is particularly effective in initiating the cationic polymerization of unsaturated compounds, such as alkenes, epoxides, and cyclic ethers. google.comheyigasglobal.com For instance, this compound etherate is used to catalyze the polymerization of isobutylene (B52900) to produce polyisobutylene, a critical component of butyl rubber. heyigasglobal.com Similarly, this compound tetrahydrofuranate (BF₃•THF) has been identified as a superior catalyst for the polymerization of cyclic ether monomers with high-energy, electron-withdrawing pendant groups, such as 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO). google.com The use of BF₃•THF in this context leads to polymers with improved functionality and low polydispersity, which are valuable as elastomeric binders in high-energy compositions. google.com The catalytic activity of BF₃ is also exploited in creating phenolic and epoxy resins. unacademy.com
Another significant area is the synthesis of boron-doped carbon materials, where this compound often serves as the boron source. Boron-doped graphene, a p-type semiconductor, can be synthesized by the thermal exfoliation of graphite (B72142) oxide in a this compound atmosphere. acs.org In this process, this compound diethyl etherate (BF₃Et₂O) is used as a boron precursor, and the level of boron doping can be tuned by adjusting the temperature and atmospheric composition during exfoliation. acs.org This method allows for scalable production of boron-doped graphene with controlled carrier concentrations. acs.org Similarly, boron-doped multiwalled carbon nanotubes have been synthesized using a chemical vapor deposition (CVD) procedure with a BF₃/methanol mixture as the boron source. researchgate.net Density functional theory (DFT) studies have also explored the catalytic polymerization of polycyclic aromatic hydrocarbons like naphthalene (B1677914) using a hydrofluoric acid/boron trifluoride (HF/BF₃) superacid to produce high-quality mesophase pitch, a precursor for other functional carbon materials. researchgate.netrsc.org
Table 1: Synthesis of Boron-Doped Carbon Materials Using this compound
| Material | Boron Source | Synthetic Method | Key Findings | Reference |
|---|---|---|---|---|
| Boron-Doped Graphene (B-G) | This compound diethyl etherate (BF₃Et₂O) | Thermal exfoliation of graphite oxide in BF₃ atmosphere | Doping levels can be tuned from 23 to 590 ppm by varying temperature (800-1000°C) and atmosphere (N₂ or N₂/H₂). | acs.org |
| Boron-Doped Graphene (BG1) | Diborane (B8814927) (B₂H₆) generated from BF₃-diethyl etherate | Arc discharge of graphite electrodes in H₂, He, and B₂H₆ | Produces graphene with two to three layers. | arxiv.org |
| Boron-Doped Graphitic Carbon (BCx') | Boron tribromide (BBr₃) and Benzene | Direct pyrolysis in a sealed reactor at 800°C | Results in bulk synthesis of materials with tunable composition (BCx', x ≥ 3) structured as a solid-solution of boron in turbostratic graphite. | acs.orgsci-hub.se |
| Mesophase Pitch | Hydrofluoric acid/boron trifluoride (HF/BF₃) | Catalytic polymerization of naphthalene | HF/BF₃ acts as a proton donor to activate naphthalene, promoting C-C bond formation for high-quality pitch production. | researchgate.netrsc.org |
This compound is also instrumental in synthesizing triarylboranes, which are functional materials with applications stemming from the vacant p-orbital on the boron atom that conjugates with adjacent π-systems. d-nb.info A reliable method involves reacting aryl Grignard reagents with gaseous this compound or the more convenient this compound etherate to form symmetrically substituted triarylboranes. d-nb.info This approach allows for the tuning of electronic and optical properties by varying the substituents on the aryl rings. d-nb.info
Furthermore, BF₃ is used in the synthesis of robust inorganic materials like boron carbide (B₄C). A comparative study of plasma chemical deposition from hydrogen plasma containing mixtures of BF₃ + CH₄ and BCl₃ + CH₄ showed that B₄C can be successfully synthesized using this compound. researchgate.net The process involves the preliminary deposition of a graphite layer from methane, followed by the precipitation of boron. researchgate.net this compound is also a starting material for producing other boron compounds, such as diborane. unacademy.comwikipedia.org
Finally, this compound is employed to create functionalized two-dimensional layered materials. A method using a pressurized medium of inert solvents and reactive dissolved gases like ozone (O₃) and this compound can produce covalently oxygen and/or BX₃ functionalized exfoliated 2D materials. google.com
Coordination Chemistry of Boron Trifluoride
Fundamental Principles of Lewis Acid-Base Adduct Formation
Boron trifluoride (BF₃) is a quintessential example of a Lewis acid. Its central boron atom possesses only six valence electrons, leaving it with an unoccupied p-orbital and rendering the molecule "electron-deficient". quora.comchemguide.co.ukquora.comstudy.com This electron deficiency is the driving force behind its ability to accept a pair of electrons from a Lewis base, a molecule or ion with a lone pair of electrons available for donation. quora.com The interaction results in the formation of a stable Lewis acid-base adduct, also known as a coordination complex. libretexts.org A classic illustration of this is the reaction between this compound and ammonia (NH₃), where the lone pair on the nitrogen atom is donated to the empty orbital of the boron atom. chemguide.co.ukunacademy.comchemguide.co.ukresearchgate.net
The bond formed between this compound and a Lewis base is a specific type of covalent bond known as a dative covalent bond or coordinate bond. chemguide.co.uklibretexts.orgunacademy.com In this bond, both of the shared electrons originate from the Lewis base. chemguide.co.ukunacademy.com For example, in the adduct formed between BF₃ and NH₃, the nitrogen atom provides both electrons for the newly formed B-N bond. chemguide.co.ukunacademy.com This is often represented with an arrow pointing from the donor atom (the Lewis base, e.g., Nitrogen) to the acceptor atom (the Lewis acid, e.g., Boron). chemguide.co.ukunacademy.com
Upon formation of the dative bond, the geometry of the this compound molecule undergoes a significant change. The initially trigonal planar BF₃ molecule, with F-B-F bond angles of 120°, rehybridizes from sp² to sp³. studyraid.comyoutube.comshef.ac.uk This results in a tetrahedral geometry around the boron atom in the adduct, with bond angles closer to the ideal 109.5°. studyraid.com This structural reorganization allows the boron atom to accommodate the incoming electron pair and achieve a stable electron octet. studyraid.comquora.com
The stability of the this compound adduct is significantly influenced by the properties of the Lewis base, also referred to as the ligand. Key factors include the inherent strength of the base and steric effects.
Base Strength : Generally, stronger Lewis bases form more stable adducts with this compound. studyraid.com The stability of the adduct is directly related to the availability and donating power of the lone pair of electrons on the Lewis base.
Steric Hindrance : The size of the ligand can affect the stability of the adduct. Bulky ligands can create steric repulsion, weakening the B-N or B-O bond and making the adduct less stable compared to those formed with smaller ligands.
Electronic Effects : The high electronegativity of the fluorine atoms in BF₃ enhances the Lewis acidity of the boron atom, making it a strong electron-pair acceptor and favoring adduct formation. studyraid.com The electronic properties of substituents on the ligand also play a role; electron-donating groups can increase the basicity of the ligand and lead to a more stable adduct.
Structural Elucidation of this compound Coordination Complexes
The three-dimensional structures of BF₃ coordination complexes are determined using various experimental and computational methods. These studies confirm the geometric changes that occur upon adduct formation and provide insight into the conformational dynamics of the resulting molecules.
The transformation of the BF₃ moiety from a planar to a pyramidal or tetrahedral structure upon adduct formation is a well-documented phenomenon. acs.org The primary experimental technique for determining the precise bond lengths and angles in the solid state is single-crystal X-ray diffraction. For instance, the structure of the trimethylamine-boron trifluoride adduct (TMA:BF₃) has been characterized, confirming the tetrahedral coordination around the boron atom. umich.edu
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is also a powerful tool. umich.edu The formation of the dative bond perturbs the vibrational modes of the parent molecules. Significant shifts in the vibrational frequencies of the B-F bonds are observed as the geometry changes from trigonal planar (D₃h symmetry) to tetrahedral (C₃v symmetry in the case of H₃N-BF₃). umich.eduacs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ¹¹B and ¹⁹F nuclei, provides valuable information about the electronic environment and coordination number of the boron atom in solution. chemrxiv.org
Once the dative bond is formed, for example the B-N bond in the F₃B-NH₃ adduct, internal rotation can occur around this new single bond. researchgate.net This rotation is analogous to the conformational isomerism observed in ethane. Computational studies have investigated the dynamics of this internal rotation, mapping the potential energy surface as a function of the dihedral angle between the substituents on the boron and nitrogen atoms. researchgate.net
For the F₃B-NH₃ adduct, the barrier to internal rotation is very small. researchgate.net This indicates that at room temperature, the molecule is highly flexible, with near-free rotation around the B-N bond. The analysis suggests that the rotational barrier is not due to a single specific interaction but rather a complex interplay of various bonded and non-bonded energy contributions across the entire molecule. researchgate.net
Thermodynamics and Kinetics of Adduct Formation
The formation of a Lewis acid-base adduct between this compound and a donor molecule is typically an exothermic process (ΔH < 0), driven by the energy released upon the formation of the new dative bond. studyraid.com The magnitude of this enthalpy change (ΔH) is a direct measure of the strength of the Lewis acid-base interaction and the stability of the resulting adduct.
The enthalpies of adduct formation for BF₃ with a wide range of organic bases have been measured, often in solution using solvents like dichloromethane. nih.govnih.govresearchgate.net These experimental values are crucial for quantifying and comparing the Lewis basicity of different compounds. Computational studies using high-level ab initio methods have also been employed to calculate these enthalpies, providing a theoretical framework for understanding Lewis basicity and complementing experimental data. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net Specific interactions between the solvent and the reactants (the Lewis base and the adduct) can significantly influence the measured enthalpy values in solution. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net
Below is a table summarizing the experimental gas-phase and solution-phase enthalpies of adduct formation for this compound with several common Lewis bases.
| Lewis Base | Gas-Phase Enthalpy (-ΔH in kJ mol⁻¹) | Enthalpy in Dichloromethane (-ΔH in kJ mol⁻¹) |
| Trimethylamine | 126.4 | 139.5 ± 1.8 |
| Pyridine (B92270) | 100.4 | 128.1 ± 0.5 |
| Acetonitrile | 32.3 | 60.4 ± 0.5 |
| Dimethyl ether | 61.5 | 87.9 ± 0.8 |
| Tetrahydrofuran (B95107) | 78.7 | 104.9 ± 0.8 |
| Acetone | 57.7 | 81.3 ± 0.8 |
| Ethyl acetate | 56.5 | 77.2 ± 0.4 |
| Data sourced from high-level computational studies and experimental measurements reported in scientific literature. researchgate.net |
Enthalpies of Adduct Formation
The formation of an adduct between this compound and a Lewis base is an exothermic process, and the enthalpy of this reaction (ΔH) provides a direct measure of the strength of the coordinate bond formed. A comprehensive understanding of these thermodynamic parameters is crucial for predicting the stability of BF₃ adducts and for quantifying the Lewis basicity of a wide range of donor molecules.
Extensive research has been dedicated to the determination of enthalpies of adduct formation for this compound with a diverse array of Lewis bases in both the gas phase and in solution. These studies often employ calorimetric techniques to measure the heat released during the reaction. The solvent can play a significant role in the measured enthalpy due to solvation effects on both the reactants and the resulting adduct. Dichloromethane (CH₂Cl₂) and nitrobenzene (C₆H₅NO₂) are common solvents for these investigations.
Recent studies have combined high-level ab initio calculations with experimental measurements to provide a robust and critically examined dataset of BF₃ adduct formation enthalpies. These computational approaches can also help to clarify experimental values that may be subject to uncertainty.
Below is a table summarizing the experimental and calculated enthalpies of adduct formation for this compound with a selection of Lewis bases in dichloromethane and nitrobenzene solutions.
Kinetic Studies of Coordinate Bond Formation
While thermodynamics provides insight into the stability of this compound adducts, kinetics governs the rate at which these complexes form. Understanding the kinetics of coordinate bond formation is essential for controlling reaction rates and mechanisms in BF₃-catalyzed processes.
Kinetic studies of the reactions between this compound and Lewis bases have been conducted to determine rate constants and activation energies. These investigations often reveal that the reactions are exceedingly fast, sometimes approaching the diffusion-controlled limit. The rates of these reactions can be influenced by several factors, including the steric bulk of the Lewis base, the solvent, and the presence of any impurities.
For instance, the reaction of BF₃ with amines in the gas phase has been a subject of study. The pressure dependence of the rate constants for the reaction of this compound with monomethylamine and trimethylamine has been investigated, providing insights into the reaction mechanism and the nature of the transition state.
The hydrolysis of this compound adducts, such as H₃N:BF₃, has also been kinetically analyzed. These studies reveal that the hydrolysis follows first-order kinetics and can be catalyzed by certain species.
Due to the rapid nature of many BF₃ adduct formations, direct measurement of reaction rates can be challenging. Consequently, computational methods are often employed to simulate the reaction pathways and calculate activation barriers, providing valuable mechanistic details that complement experimental findings. These theoretical studies can help to elucidate the step-by-step process of coordinate bond formation, including the initial approach of the Lewis base, the reorganization of the BF₃ molecule from a planar to a pyramidal geometry, and the final formation of the B-N or B-O bond.
Multi-Component and Chelated this compound Complexes
Beyond the formation of simple 1:1 adducts, this compound can participate in the formation of more intricate coordination complexes, including multi-component and chelated structures.
Chelated this compound Complexes:
Chelation involves the coordination of a single ligand to the central boron atom through two or more donor sites. This results in the formation of a cyclic structure, which often imparts enhanced stability to the complex compared to adducts with monodentate ligands, an effect known as the chelate effect.
Bidentate ligands, which possess two donor atoms, are commonly employed to form chelated complexes with this compound. For example, β-diketones like acetylacetone can react with BF₃ to form stable six-membered chelate rings. In these complexes, the two oxygen atoms of the enolate form of the β-diketone coordinate to the boron atom, displacing two fluoride (B91410) ions to form a difluoroboron chelate.
The formation of chelated complexes is not limited to oxygen-based ligands. Bidentate ligands containing nitrogen or a combination of nitrogen and oxygen donor atoms can also form stable chelates with this compound. The geometry and electronic properties of these chelated complexes can be fine-tuned by modifying the structure of the chelating ligand.
Multi-Component this compound Complexes:
The term "multi-component" in the context of this compound complexes can refer to several types of structures. One interpretation involves complexes where more than one Lewis base is coordinated to the boron center. While less common than simple 1:1 adducts due to the strong preference for a tetrahedral coordination geometry, the possibility of higher coordination numbers under certain conditions cannot be entirely ruled out, particularly with small and highly coordinating ligands.
Another interpretation of multi-component complexes involves systems where the initial BF₃ adduct participates in further interactions. For example, a Lewis base adduct of this compound could potentially interact with other Lewis acids or bases present in the reaction mixture, leading to more complex equilibria. However, detailed characterization of such discrete multi-component species is not extensively documented in the literature, with the focus remaining predominantly on 1:1 adducts and chelated complexes.
Research in this area often involves the study of reaction intermediates and transition states where multiple species may be transiently associated with the boron center. The elucidation of these complex interactions is crucial for a complete understanding of the mechanisms of BF₃-mediated reactions.
Boron Trifluoride As a Catalyst and Reagent in Advanced Organic Synthesis
Mechanistic Investigations of Boron Trifluoride Catalysis
This compound (BF₃) is a versatile Lewis acid that serves as a powerful catalyst in a multitude of organic transformations. Its ability to accept an electron pair allows it to activate a wide range of functional groups, thereby facilitating reactions that would otherwise be sluggish or not occur at all. Mechanistic investigations, often supported by computational studies such as Density Functional Theory (DFT), have been crucial in elucidating the precise role of BF₃ in these catalytic cycles. These studies have revealed its involvement in key elementary steps, including the generation of reactive intermediates like carbocations and the facilitation of proton transfer.
A primary role of this compound in organic synthesis is the generation of carbocations from various precursors. BF₃ achieves this by coordinating to a Lewis basic site, typically an oxygen or halogen atom, which weakens an adjacent bond and promotes its heterolytic cleavage to form a carbocationic intermediate. This ability is central to a variety of synthetic methodologies.
In electrophilic aromatic substitution (EAS) reactions, for instance, BF₃ can be used to generate the carbocation electrophile. When alcohols are used as alkylating agents, BF₃ coordinates to the hydroxyl group, facilitating the departure of a water molecule and the formation of a carbocation, which is then attacked by the aromatic ring. ias.ac.in
The Meinwald rearrangement , which converts epoxides to carbonyl compounds, is another classic example of a BF₃-catalyzed reaction proceeding through a carbocation. The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, which facilitates the opening of the ring to form a carbocation. This is then followed by the migration of a hydrogen or an alkyl group. jove.com DFT studies have shown that the reaction can proceed through several pathways, sometimes involving a zwitterionic intermediate or a BF₃-addition compound. jove.com The rate-determining step in the rearrangement of some oxiranyl MIDA boronates catalyzed by BF₃ is the initial ring-opening to form the carbocation. jove.com
Similarly, the pinacol rearrangement , the conversion of 1,2-diols to ketones, is effectively catalyzed by BF₃. The Lewis acid coordinates to one of the hydroxyl groups, promoting its departure as water and generating a carbocation. A subsequent 1,2-alkyl or -aryl shift leads to the formation of a more stable carbocation, which upon deprotonation yields the final ketone product. mdpi.com
The Fries rearrangement , involving the conversion of phenolic esters to hydroxy aryl ketones, can also be catalyzed by Lewis acids like BF₃. cmu.edu The mechanism involves the generation of an acylium ion intermediate, a type of carbocation, which then acts as the electrophile in an intramolecular EAS reaction.
BF₃ catalysis is also instrumental in the cyclization of various organic molecules through carbocationic intermediates. For example, BF₃·OEt₂ can catalyze the cyclization of alkynes bearing a pendant alcohol or aldehyde group. The Lewis acid activates the carbonyl or hydroxyl group, leading to a cascade of events that includes the formation of a carbocation, which is then attacked by the alkyne in an intramolecular fashion to construct a new ring system. researchgate.net In some cases, the stability of the generated carbocation, for example through resonance with aryl groups, plays a crucial role in the efficiency of the reaction. researchgate.net
Table 1: Examples of this compound-Catalyzed Reactions Involving Carbocation Intermediates
| Reaction Name | Substrate | Product | Role of this compound |
|---|---|---|---|
| Meinwald Rearrangement | Epoxide | Carbonyl Compound | Ring-opening to form a carbocation. jove.com |
| Pinacol Rearrangement | 1,2-Diol | Ketone | Facilitates departure of a hydroxyl group to generate a carbocation. mdpi.com |
| Fries Rearrangement | Phenolic Ester | Hydroxy Aryl Ketone | Generates an acylium ion intermediate. cmu.edu |
| Electrophilic Aromatic Substitution | Alcohol and Arene | Alkylated Arene | Promotes alcohol dehydration to form a carbocation. ias.ac.in |
| Alkyne Cyclization | Alkynyl Alcohol/Aldehyde | Cyclic Product | Activates functional group to initiate carbocation formation and subsequent cyclization. researchgate.net |
Proton Transfer Mechanisms in Catalysis
This compound can significantly influence the acidity of molecules by coordination, thereby facilitating proton transfer steps that are often crucial for catalytic cycles. While BF₃ itself is not a Brønsted acid, its complexation with a Lewis base can dramatically increase the Brønsted acidity of protons attached to or near the basic center.
A well-studied example is the Baeyer-Villiger reaction , the oxidation of ketones to esters. Theoretical studies have shown that the main function of BF₃ in this reaction is to facilitate proton transfer in both the initial addition step and the subsequent rearrangement step. google.comresearchgate.netuomustansiriyah.edu.iq In the addition of hydrogen peroxide to the ketone, coordination of BF₃ to the peroxide increases the acidity of the peroxy-proton, making the nucleophilic attack more favorable. researchgate.netuomustansiriyah.edu.iq During the rearrangement (migration) step, BF₃ actively participates in the proton-transfer process, lowering the activation energy for this rate-determining step. google.comresearchgate.net
In other reactions, BF₃ can form a complex with water, creating This compound monohydrate (BF₃·H₂O) , which acts as a strong Brønsted acid catalyst system. tandfonline.com This "superacid" can be used in a variety of acid-catalyzed reactions, such as the Fries rearrangement, where it efficiently provides the necessary protons for the reaction to proceed under mild conditions. tandfonline.com
DFT studies on BF₃-catalyzed alcohol oxidation by hypervalent iodine compounds have revealed that BF₃ coordination to the alcohol increases the acidity of the hydroxyl proton. This facilitates the initial ligand exchange step. heyigasglobal.compearson.com Furthermore, in the subsequent redox process, BF₃ promotes an α-hydride elimination, which is a key step in the oxidation. heyigasglobal.compearson.com
The role of a Lewis base in mediating proton transfer in BF₃-catalyzed reactions is also evident in the HF shuttling between fluoroalkanes and alkynes catalyzed by BF₃·OEt₂. Mechanistic studies suggest that while BF₃ acts as the Lewis acid, the diethyl ether component functions as a weak Lewis base that mediates the proton transfer required for both the dehydrofluorination and hydrofluorination steps. psu.edu
Applications in Polymerization Chemistry
This compound is a widely used initiator and catalyst in polymerization chemistry, particularly in cationic polymerization. Its strong Lewis acidity enables it to initiate the polymerization of a variety of monomers, including alkenes and heterocyclic compounds.
Cationic polymerization is a type of chain-growth polymerization where the active center is a carbocation. The process generally consists of three main steps: initiation, propagation, and termination. This compound is a common initiator, or more accurately, a co-initiator in these reactions. wikipedia.org
Initiation: BF₃ itself is not typically the direct initiator. It requires a proton source, or "initiator," such as water, an alcohol, or a carboxylic acid, to form a Brønsted acid complex (e.g., H⁺[BF₃OH]⁻). wikipedia.orgjove.com This complex then donates a proton to the monomer (e.g., an alkene), generating a carbocation which is the initial active species for polymerization. The counter-ion, [BF₃OH]⁻, should be weakly nucleophilic to avoid immediate termination. wikipedia.org Lewis acids like BF₃ are among the most common compounds used to initiate cationic polymerization. wikipedia.org Monomers suitable for cationic polymerization are typically those with electron-donating substituents that can stabilize the resulting carbocationic propagating center. fiveable.me
Propagation: The generated carbocation then attacks another monomer molecule in a nucleophilic manner, adding it to the chain and regenerating the carbocation at the new chain end. This process repeats, leading to the growth of the polymer chain. jove.com
Termination: The polymerization can be terminated in several ways, including reaction with the counter-ion, proton transfer to a monomer, or reaction with impurities. In some cases, chain transfer to a monomer can also occur, where the growing chain is terminated but a new one is initiated. uomustansiriyah.edu.iq
BF₃ has been used to polymerize a range of monomers, including isobutylene (B52900), styrene (B11656), and vinyl ethers. wikipedia.orggoogleapis.com For instance, the polymerization of isobutylene using BF₃ is a commercially important process for producing polyisobutylene. wikipedia.orggoogleapis.com
This compound is also a highly effective initiator for the cationic ring-opening polymerization (CROP) of heterocyclic monomers. The driving force for this type of polymerization is the relief of ring strain in the monomer.
Cyclic ethers, such as oxetanes, tetrahydrofuran (B95107) (THF), and epoxides, are common monomers for BF₃-initiated CROP. google.comheyigasglobal.com The mechanism begins with the coordination of BF₃ to the oxygen atom of the cyclic ether, which activates the ring. In the presence of an initiator like an alcohol, the ring is opened by nucleophilic attack, generating a linear chain with a propagating cationic center (an oxonium ion). google.com This active chain end then attacks another monomer molecule, propagating the polymerization. tandfonline.com For example, the homopolymerization of oxetane (B1205548) in the presence of this compound etherate (BF₃OEt₂) and a diol initiator yields polyether diols. tandfonline.com
BF₃ has also been employed for the ring-opening polymerization of epoxidized soybean oil (ESO), a bio-based monomer. researchgate.net This reaction can be carried out under mild conditions, including in liquid carbon dioxide as a solvent, to produce highly cross-linked, biodegradable polymers. researchgate.net
The polymerization of 2-substituted-2-oxazolines can also be initiated by BF₃·OEt₂. psu.edu This leads to the formation of poly(2-substituted-2-oxazolines), which are precursors to linear polyethyleneimine (LPEI), a polymer with significant therapeutic applications. rsc.org
The concept of living polymerization is key to this control. In a living polymerization, termination and chain-transfer reactions are largely absent, allowing the polymer chains to grow at a constant rate as long as monomer is present. This enables the synthesis of polymers with predictable molecular weights (determined by the monomer-to-initiator ratio) and narrow molecular weight distributions (low polydispersity index, PDI). fiveable.me
In BF₃-catalyzed systems, achieving living characteristics often depends on the careful selection of the initiator, co-initiator, solvent, and temperature. fiveable.me For example, the use of this compound tetrahydrofuranate (BF₃·THF) as a catalyst for the polymerization of energetic cyclic ether monomers has been shown to produce polymers with improved functionality and low polydispersity compared to the more common BF₃·OEt₂. google.com This is attributed to the reduced incidence of chain termination by the ether component of the catalyst. google.com
The direct living cationic polymerization of p-hydroxystyrene (pHS), a monomer with a reactive hydroxyl group, has been achieved using BF₃OEt₂ in the presence of water and a specific initiator. cmu.edu This system allows for the synthesis of poly(p-hydroxystyrene) with controlled molecular weights and narrow molecular weight distributions, even at ambient temperatures. The success of this controlled polymerization is attributed to the stability of BF₃OEt₂ and its tolerance to the hydroxyl groups. cmu.edu
The choice of counter-ion also plays a crucial role in controlling the polymerization. A weakly nucleophilic counter-ion is essential to prevent premature termination and allow for a controlled, living polymerization. acs.org The equilibrium between the dormant covalent species and the active cationic species, which is influenced by the Lewis acid catalyst and the reaction conditions, is fundamental to achieving this control.
Table 2: Influence of this compound Systems on Polymer Properties
| Monomer(s) | BF₃ System | Key Findings | Polymer Characteristics |
|---|---|---|---|
| Energetic Cyclic Ethers (e.g., BAMO, NMMO) | BF₃·THF | Superior to BF₃·OEt₂, reduced chain termination. google.com | Improved functionality, low polydispersity. google.com |
| Epoxidized Soybean Oil (ESO) | BF₃·OEt₂ | Effective ring-opening polymerization in liquid CO₂. researchgate.net | Highly cross-linked, biodegradable polymers. researchgate.net |
| p-Hydroxystyrene (pHS) | BF₃OEt₂ with water and specific initiator | First direct living polymerization of unprotected pHS. cmu.edu | Controlled molecular weight, narrow MWD (Mw/Mn < 1.4). cmu.edu |
| 2-Substituted-2-oxazolines | BF₃·OEt₂ | Initiation of CROP to form poly(2-oxazolines). psu.edursc.org | Precursors to linear polyethyleneimine (LPEI). rsc.org |
| Isobutylene | BF₃ | Widely used industrial process. wikipedia.orggoogleapis.com | Polyisobutylene with varying molecular weights depending on conditions. wikipedia.org |
Role in Cyclization Reactions
This compound, particularly as its etherate complex, is a powerful and versatile mediator for cyclization reactions, enabling the efficient synthesis of a broad range of cyclic and heterocyclic systems. researchgate.netrsc.org Its effectiveness stems from its capacity to activate various functional groups, making them susceptible to intramolecular nucleophilic attack. rsc.org These reactions often proceed with high efficiency and selectivity, providing access to complex molecular scaffolds from relatively simple precursors. researchgate.netmedcraveonline.com
The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, and this compound has emerged as a key catalyst in this field. rsc.org BF₃·OEt₂ has proven particularly effective in mediating the cyclization of alkynes for the synthesis of diverse heterocycles, including dihydropyrans, quinolines, dehydropiperidines, and oxindoles. rsc.orgrsc.org The Lewis acid activates functional groups within the substrate, which are then attacked by the alkyne moiety to construct the heterocyclic ring. rsc.org
One prominent strategy involves the BF₃·OEt₂-catalyzed heteroannulation, which can proceed through cascade reactions. rsc.org For instance, the reaction of diarylalkynes with carboxylic acids in the presence of BF₃·OEt₂ initiates an O-addition, which, upon subsequent treatment with an oxidizing agent like Phenyliodine(III) diacetate (PIDA), leads to fused heterocycles via C–N bond formation. rsc.org The versatility of this approach allows for the construction of a wide array of heterocyclic frameworks, highlighting the reagent's utility in modern synthetic chemistry. researchgate.netrsc.org Research has also detailed the synthesis of N-Heterocycle-BF₃ adducts, which are structurally characterized and noted for their redox activity. chemrxiv.orgresearchgate.net
Table 1: Examples of BF₃·OEt₂-Catalyzed Heterocycle Synthesis from Alkynes
| Substrate Type | Reaction Partner | Key BF₃·OEt₂ Role | Resulting Heterocycle | Ref. |
| Alkyne | Intramolecular Nucleophile | Activation of functional groups | Dihydropyrans, Quinolines | rsc.org |
| Diarylalkyne | Carboxylic Acid | O-addition to alkyne | Fused Isoxazoles | rsc.org |
| 1,3-Enyne | α-Keto Acid | Promotes cascade annulation | Spirolactones | rsc.org |
| Tryptophol | Propargylic Alcohol | Generation of allenic carbocation | Furo[2,3-b]indoles | rsc.org |
Beyond simply forming rings, this compound can influence the three-dimensional arrangement of atoms in the product, leading to stereoselective cyclizations. The regio- and stereoselectivity of BF₃-catalyzed reactions can often be controlled by the choice of substrates and reaction conditions, allowing for the targeted formation of specific isomers. rsc.org
A notable example is the highly stereoselective 5-endo cyclization of epoxy-allylic stannanes promoted by BF₃·OEt₂. capes.gov.br This reaction demonstrates the ability of the Lewis acid to orchestrate a complex ring-closing process with high fidelity. Similarly, BF₃·OEt₂ is used in conjunction with chiral auxiliaries or substrates to induce asymmetry. For example, in reactions involving N-acyliminium precursors complexed with tricarbonyliron, BF₃·OEt₂ promotes cyclization with allyltributylstannane, where the stereochemical outcome is directed by the existing stereocenter. uwindsor.ca It also facilitates stereoselective [3+3] and [4+2] cycloaddition processes in the synthesis of highly functionalized 2-hydroxybenzophenones. researchgate.net
This compound in Functional Group Transformations
This compound is a widely used catalyst for a variety of functional group transformations, owing to its strong Lewis acidic character. wikipedia.orgtardigrade.in It is employed in isomerization, acylation, alkylation, and condensation reactions, among others. wikipedia.orgtardigrade.in Its diethyl etherate complex is a conveniently handled liquid that serves as a common laboratory source of BF₃ for these transformations. wikipedia.orgheyigasglobal.com
The hydroboration-oxidation sequence is a fundamental method for the anti-Markovnikov hydration of alkenes to produce alcohols. medcraveonline.comheyigasglobal.com In this process, this compound etherate's primary role is to generate the reactive hydroborating agent, diborane (B8814927) (B₂H₆), in situ. medcraveonline.commedcraveonline.com This is typically achieved by reacting BF₃·OEt₂ with a hydride source, such as sodium borohydride (B1222165) (NaBH₄), in an etheral solvent like tetrahydrofuran (THF). medcraveonline.commedcraveonline.comresearchgate.net
The diborane generated then adds across the double bond of the alkene. medcraveonline.com This addition is typically stereospecific (syn-addition) and occurs from the less sterically hindered face of the alkene. medcraveonline.com Subsequent oxidation of the resulting organoborane intermediate, usually with hydrogen peroxide and a base, yields the corresponding alcohol. heyigasglobal.comheyigasglobal.com This two-step procedure is a cornerstone of organic synthesis, frequently applied in the preparation of natural product intermediates. medcraveonline.comheyigasglobal.com
This compound is a highly effective reagent for promoting the cleavage and rearrangement of epoxides. researchgate.netmedcraveonline.comheyigasglobal.com As a Lewis acid, BF₃ coordinates to the oxygen atom of the epoxide ring, weakening the carbon-oxygen bonds and facilitating ring-opening. core.ac.uk This generates a carbocationic intermediate, which can then undergo rearrangement. medcraveonline.comscribd.com
A common outcome is the Meinwald rearrangement, which converts epoxides into carbonyl compounds like aldehydes or ketones. researchgate.netnih.gov Theoretical studies show that the BF₃-catalyzed process can occur through several pathways, including concerted mechanisms or those involving zwitterionic intermediates. researchgate.netnih.govacs.org This transformation is synthetically valuable for accessing complex molecular structures. For example, the BF₃·OEt₂-mediated rearrangement of specific epoxides has been a key step in the total synthesis of natural products and important synthetic intermediates, such as the sesquiterpene cuprane and karahana ether. medcraveonline.commedcraveonline.comscribd.com
Table 2: Examples of BF₃·OEt₂-Mediated Epoxide Rearrangements
| Epoxide Substrate | Reaction Conditions | Product Type | Specific Example | Ref. |
| 6,6-dimethyl-1-p-tolylcyclohexene oxide | BF₃·OEt₂ in benzene | Aldehyde | Intermediate for Cuprane | medcraveonline.comscribd.com |
| Epoxide derived from a diene | BF₃·OEt₂ | Cyclic Ether | Intermediate for Karahana Ether | medcraveonline.commedcraveonline.com |
| Substituted styrene oxides | BF₃·OEt₂ | Aldehyde | Mechanistic Studies | core.ac.uk |
| 2-phenyl oxiranyl MIDA boronate | BF₃·OEt₂ | α-boryl aldehyde | Meinwald Rearrangement | researchgate.net |
This compound is an efficient catalyst for condensation reactions such as esterification and the formation of acetals and ketals. wikipedia.orgmedcraveonline.com A combination of this compound etherate and an alcohol serves as a convenient and high-yielding reagent for the esterification of various carboxylic acids, including aromatic, heterocyclic, and unsaturated acids. medcraveonline.commedcraveonline.com In some cases, this reagent provides superior yields compared to other methods. medcraveonline.commedcraveonline.com The reaction proceeds by BF₃ activating the carboxylic acid toward nucleophilic attack by the alcohol. heyigasglobal.com Interestingly, BF₃·OEt₂ itself can act as an alkylating agent for carboxylic acids, forming ethyl esters in the absence of added ethanol. scispace.com
Similarly, BF₃ catalyzes the formation of acetals and ketals from aldehydes and ketones with alcohols or diols. medcraveonline.comtandfonline.com This transformation is a common method for protecting carbonyl groups in multi-step syntheses. The reaction can be gentle, proceeding at room temperature. medcraveonline.commedcraveonline.com Polymer-supported BF₃ complexes have also been developed as stable and reusable catalysts for these conversions. tandfonline.comtandfonline.com
Table 3: this compound in Esterification and Acetal/Ketal Formation
| Transformation | Substrate(s) | Reagent/Catalyst | Product | Ref. |
| Esterification | p-Amino benzoic acids, Aromatic acids | BF₃·OEt₂-alcohol | Corresponding Esters | medcraveonline.commedcraveonline.com |
| Acetal Formation | Benzaldehyde, 1-Butanol | Polymer-supported BF₃ | 1,1-Dibutoxy(phenyl)methane | tandfonline.com |
| Ketal Formation | Ketones, Oxirane | BF₃·OEt₂ | Cyclic Ketals (1,3-Dioxolanes) | medcraveonline.commedcraveonline.com |
| Ketal Formation | Progesterone, Ethylene (B1197577) Glycol | Polymer-supported BF₃ | Progesterone-3-cyclic ketal | tandfonline.com |
Alkylation and Acylation Processes
This compound (BF₃) and its complexes, most notably this compound etherate (BF₃·OEt₂), are highly effective Lewis acid catalysts in a variety of alkylation and acylation reactions. wikipedia.orgmedcraveonline.com The electron-deficient nature of the boron atom in BF₃ allows it to readily accept a pair of electrons from a Lewis base, thereby activating electrophiles and facilitating their reaction with nucleophiles. fiveable.me This property is fundamental to its role in forming new carbon-carbon bonds, a cornerstone of organic synthesis.
In alkylation reactions , BF₃ promotes the formation of carbocations from alkyl halides, alcohols, or alkenes. These carbocations can then be attacked by a nucleophile, such as an aromatic ring or an enolate. For instance, BF₃ is used in the petroleum industry to catalyze the alkylation of isobutane (B21531) with alkenes to produce high-octane gasoline components like 2,2,4-trimethylpentane (B7799088) (isooctane). heyigasglobal.com In a novel application, this compound etherate has been shown to act not just as a catalyst but also as an alkylating agent itself, ethylating carboxylic acids and aryl alcohols at high temperatures. scispace.commdpi.com This dual role highlights the versatility of BF₃·OEt₂ beyond its conventional catalytic applications.
Acylation reactions , particularly Friedel-Crafts acylation, are also frequently catalyzed by this compound. wikipedia.orgfiveable.me In this context, BF₃ coordinates with the carbonyl oxygen of an acyl halide or anhydride, significantly increasing the electrophilicity of the acyl group. fiveable.me This activation enables the facile transfer of the acyl group to an aromatic substrate, forming aryl ketones. BF₃·OEt₂ is often preferred over stronger Lewis acids like aluminum chloride (AlCl₃) when milder reaction conditions are required, especially for sensitive substrates. heyigasglobal.comnumberanalytics.com This method is instrumental in the synthesis of various pharmaceutical intermediates, such as those used in the production of ibuprofen. heyigasglobal.com Research has also demonstrated the use of BF₃·OEt₂ in intramolecular acylation reactions to synthesize complex heterocyclic structures like acridones, which exhibit antimalarial properties. rsc.org
The following table summarizes selected alkylation and acylation reactions catalyzed by this compound, showcasing the diversity of substrates and products.
| Reaction Type | Catalyst | Substrates | Product(s) | Yield (%) | Reference |
| Alkylation | This compound Etherate | Indole, N-phenylmaleimide | Indolylsuccinimide | Good | mdpi.com |
| Alkylation | This compound Etherate | 4-Phenylbutyric acid | α-Tetralone | 76 | mdpi.com |
| Alkylation | This compound Etherate | Benzoic acid | Ethyl benzoate | 73 | scispace.comresearchgate.net |
| Acylation | This compound Etherate | Phenol, Carboxylic Acid | para-Hydroxyaryl ketones | High | researchgate.net |
| Intramolecular Acylation | This compound Etherate | N-phenylanthranilic acid derivatives | Acridones | Good to Excellent | rsc.org |
Strategic Use in Specific Reaction Classes
This compound is a cornerstone catalyst in Friedel-Crafts reactions, a fundamental class of electrophilic aromatic substitution reactions. numberanalytics.com Its effectiveness stems from its character as a moderately strong Lewis acid, which allows it to activate alkylating and acylating agents without causing excessive side reactions often associated with more potent catalysts like aluminum chloride. fiveable.meheyigasglobal.com
In Friedel-Crafts alkylation , BF₃ facilitates the reaction by generating a carbocation from an alkyl halide or an alkene, which then attacks the aromatic ring. heyigasglobal.com While effective, the use of BF₃ in alkylation can sometimes be complicated by carbocation rearrangements, leading to a mixture of products.
In Friedel-Crafts acylation , BF₃ and its etherate complex are particularly valuable. numberanalytics.com They form a complex with the acylating agent (typically an acyl chloride or anhydride), which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aromatic ring. fiveable.me A key advantage of BF₃-catalyzed acylation is that the resulting aryl ketone product forms a complex with BF₃, which deactivates the ring towards further acylation. This prevents the polyacylation that can be a significant issue in Friedel-Crafts alkylation. The catalyst is then liberated upon aqueous workup. This compound is considered a milder alternative to aluminum chloride and is particularly useful for reactions involving sensitive functional groups. numberanalytics.com
The table below provides examples of Friedel-Crafts reactions where this compound serves as the catalyst.
| Reaction Type | Catalyst | Aromatic Substrate | Electrophile | Product | Significance | Reference |
| Acylation | BF₃·OEt₂ | Benzene | Acyl Chloride | Acetophenone | Intermediate for pharmaceuticals like ibuprofen | heyigasglobal.com |
| Alkylation | BF₃ | Isobutane | Alkenes | Isooctane | High-octane gasoline component | heyigasglobal.com |
| Intramolecular Acylation | BF₃·OEt₂ | 4-phenylbutyric acid | (self) | α-tetralone | Synthesis of polycyclic ketones | mdpi.com |
Beyond its role as a Lewis acid catalyst, this compound and its derivatives can also serve as a source of fluoride (B91410) ions, enabling a range of fluorination reactions. acs.orgnih.gov This dual reactivity is particularly valuable for the synthesis of organofluorine compounds, which are of significant interest in medicinal chemistry and materials science.
One notable application is the ring-opening of epoxides. The reaction of an epoxide with BF₃·OEt₂ can lead to the formation of fluorohydrins. thieme-connect.de The mechanism involves the activation of the epoxide by BF₃, followed by nucleophilic attack of a fluoride ion originating from another molecule of BF₃.
More recent research has expanded the scope of BF₃ as a fluorinating agent. For example, it has been successfully employed in intramolecular aminofluorination reactions of homoallylic amines. acs.orgnih.gov In a process mediated by iodosobenzene, BF₃·OEt₂ acts as both the Lewis acid to activate the hypervalent iodine reagent and as the fluorine source to quench a carbocation intermediate, leading to the formation of 3-fluoropyrrolidines. acs.orgnih.gov Similarly, BF₃·OEt₂ has been used in stoichiometric amounts in Prins-type cyclizations to generate 4-fluoropyrans and 4-fluoropiperidines. researchgate.net In these reactions, the BF₃·OEt₂ complex delivers a fluoride ion to an intermediate carbocation formed during the cyclization process. researchgate.net
These examples demonstrate that BF₃·OEt₂ is not merely an inert catalyst but can actively participate in reactions by providing a fluoride nucleophile, a finding that has significantly broadened its utility in synthetic organic chemistry.
| Reaction Type | Reagents | Substrate | Product | Key Feature | Reference |
| Aminofluorination | BF₃·OEt₂, PhIO | Homoallylic amine | 3-Fluoropyrrolidine | BF₃·OEt₂ acts as a fluorine source | acs.orgnih.gov |
| Epoxide Ring-Opening | BF₃·OEt₂ | 1,2-epoxy-1-(4-nitrophenyl)cyclohexane | Fluorohydrin | Formation of C-F bond | thieme-connect.de |
| Prins Fluorination | BF₃·OEt₂ | Homoallylic alcohol/amine | 4-Fluoro-pyran/piperidine | Stoichiometric use of BF₃·OEt₂ as fluoride source | researchgate.net |
| Aromatic Fluorination | BF₃, CsSO₄F | Benzene | Fluorobenzene | Catalytic role in fluorination with a fluorinating agent | thieme-connect.de |
Advanced Spectroscopic and Analytical Methodologies for Boron Trifluoride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Boron Trifluoride Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure, dynamics, and electronic environment of molecules. For this compound and its derivatives, NMR provides critical insights due to the presence of NMR-active nuclei like ¹¹B and ¹⁹F.
¹¹B and ¹⁹F NMR for Structure and Dynamics
The boron atom in BF₃ possesses a ¹¹B nucleus with a spin of 3/2, making it NMR-active and sensitive to its chemical environment magritek.com. Similarly, fluorine atoms have a ¹⁹F nucleus with a spin of 1/2, which is highly sensitive and provides excellent signal-to-noise ratios magritek.com. These nuclei are instrumental in characterizing the structure and dynamics of BF₃.
¹¹B NMR: The ¹¹B NMR chemical shift is highly diagnostic of the boron atom's hybridization and coordination. In BF₃, boron is trigonal planar (sp² hybridized), and its chemical shift is typically found in a specific range. Upon adduct formation with Lewis bases, the boron atom becomes tetrahedral (sp³ hybridized), leading to a significant downfield shift in the ¹¹B NMR spectrum magritek.comlookchem.comsdsu.edu. For instance, BF₃ etherate (BF₃·OEt₂) exhibits a ¹¹B NMR signal around -0.62 ppm rsc.org. The presence of both ¹⁰B (spin 3) and ¹¹B (spin 3/2) isotopes can lead to observable splittings or broadening in ¹¹B NMR spectra due to their different quadrupole moments and magnetic properties mcmaster.caresearchgate.net.
¹⁹F NMR: ¹⁹F NMR spectroscopy is also crucial for studying BF₃ and its complexes. The ¹⁹F chemical shift is sensitive to the electronic environment around the fluorine atoms. In BF₃, the fluorine atoms are equivalent due to the molecule's symmetry. When BF₃ forms adducts, the ¹⁹F NMR spectrum can reveal changes in the fluorine environments, indicating the extent of interaction and the nature of the adduct rsc.orgsmolecule.comresearchgate.netbeilstein-journals.orgresearchgate.netchemrxiv.org. For example, in BF₃·OEt₂, the ¹⁹F NMR signal is observed around -152.8 ppm rsc.org. The distinct chemical shifts and potential coupling patterns (e.g., ¹¹B-¹⁹F coupling, though often broadened by ¹¹B quadrupolar relaxation) provide detailed structural information mcmaster.ca.
These NMR techniques are vital for studying dynamic processes such as ligand exchange, adduct formation, and intramolecular rearrangements in BF₃-containing systems mcmaster.ca.
Multi-Nuclear NMR for Adduct Characterization
Beyond ¹¹B and ¹⁹F NMR, other nuclei are often employed in a multi-nuclear NMR approach to comprehensively characterize BF₃ adducts. This includes ¹H, ¹³C, and sometimes other nuclei depending on the nature of the adduct.
¹H and ¹³C NMR: When BF₃ forms complexes with organic molecules containing hydrogen and carbon atoms, ¹H and ¹³C NMR spectroscopy can provide direct evidence of the interaction. Changes in chemical shifts and coupling constants for protons and carbons in the ligand molecule upon complexation reveal the site of interaction and the strength of the Lewis acid-base adduct rsc.orgresearchgate.netbeilstein-journals.orgcanada.ca. For example, the ¹H NMR spectrum of BF₃·OEt₂ shows characteristic signals for the ethyl groups at approximately 1.44 ppm (triplet for CH₃) and 4.22 ppm (quartet for CH₂) rsc.org. The ¹³C NMR spectrum further confirms the presence of these groups rsc.org.
Solid-State NMR: For solid adducts, solid-state NMR techniques, including ¹¹B and ¹⁹F magic-angle spinning (MAS) NMR, are employed. These methods provide detailed information about the local symmetry, coordination, and dynamics of the boron and fluorine nuclei in the solid state, complementing X-ray diffraction data canada.caacs.org.
Table 1: Representative NMR Chemical Shifts for this compound and a Simple Adduct
| Compound/Complex | Nucleus | Chemical Shift (ppm) | Reference | Notes |
| This compound Etherate | ¹¹B | -0.62 | rsc.org | Trigonal planar boron |
| This compound Etherate | ¹⁹F | -152.8 | rsc.org | Fluorine atoms in BF₃ moiety |
| BF₃·OEt₂ (Ethyl Groups) | ¹H | 1.44 (t) | rsc.org | CH₃ protons |
| BF₃·OEt₂ (Ethyl Groups) | ¹H | 4.22 (q) | rsc.org | CH₂ protons |
| BF₃·OEt₂ (Ethyl Groups) | ¹³C | 13.2 | rsc.org | CH₃ carbon |
| BF₃·OEt₂ (Ethyl Groups) | ¹³C | 69.8 | rsc.org | CH₂ carbon |
| BF₂-curcuminoid complex | ¹¹B | ~0.9 | beilstein-journals.org | Broad singlet, indicative of BF₂ moiety |
| BF₂-curcuminoid complex | ¹⁹F | ~-140 | beilstein-journals.org | Sharp singlet, indicative of BF₂ moiety |
Vibrational Spectroscopy (IR and Raman) for Structural Elucidation
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of BF₃, providing insights into its structure and bonding jchps.comresearchgate.net. BF₃, with its D₃h symmetry, exhibits specific IR and Raman active vibrational modes.
Isotopic Effects on Vibrational Spectra
The natural abundance of boron isotopes, ¹⁰B (approx. 19.9%) and ¹¹B (approx. 80.1%), significantly influences the vibrational spectra of BF₃ magritek.com. Modes that involve the stretching or bending of the B-F bonds are sensitive to the mass of the boron atom.
IR and Raman Spectra of BF₃: BF₃ exhibits four fundamental vibrational modes: ν₁ (symmetric stretch, Raman active), ν₂ (out-of-plane bend, IR active), ν₃ (asymmetric stretch, IR active), and ν₄ (asymmetric bend, IR active) royalsocietypublishing.orglibretexts.org. The symmetric stretch (ν₁) is Raman active and typically observed around 886 cm⁻¹ royalsocietypublishing.org. The out-of-plane bend (ν₂) is IR active and found around 722 cm⁻¹ royalsocietypublishing.org. The asymmetric stretch (ν₃) is a strong IR active band, observed around 1448 and 1501 cm⁻¹ due to the isotopic splitting caused by ¹⁰B and ¹¹B royalsocietypublishing.orgaip.orgumich.edu. The asymmetric bend (ν₄) is also IR active, typically around 480 cm⁻¹ royalsocietypublishing.org.
Isotopic Splitting: The difference in mass between ¹⁰B and ¹¹B leads to distinct vibrational frequencies for molecules containing these isotopes. This isotopic effect is prominently observed in the ν₃ (asymmetric stretch) and ν₄ (asymmetric bend) modes of BF₃, where a doubling of the absorption bands is detected in both IR and Raman spectra royalsocietypublishing.orgaip.orgumich.eduaip.org. For example, the ν₃ band appears as a doublet with components at approximately 1448 cm⁻¹ (attributed to ¹¹BF₃) and 1501 cm⁻¹ (attributed to ¹⁰BF₃) royalsocietypublishing.org. These splittings are crucial for confirming the assignments of vibrational modes and for studying the isotopic composition of boron in BF₃ samples aip.orgresearchgate.netresearchgate.net.
Table 2: Characteristic Vibrational Frequencies of this compound (BF₃)
| Mode Name | Symmetry | Activity | Frequency (cm⁻¹) | Isotopic Effect / Notes | Reference |
| ν₁ | A₁' | Raman | 886 | Symmetric B-F stretch | royalsocietypublishing.org |
| ν₂ | A₂" | IR | 722 | Out-of-plane bend | royalsocietypublishing.org |
| ν₃ | E' | IR | 1448, 1501 | Asymmetric B-F stretch; doublet due to ¹⁰B/¹¹B isotopes | royalsocietypublishing.orgaip.orgumich.edu |
| ν₄ | E' | IR, Raman | ~480 | Asymmetric bend | royalsocietypublishing.org |
Application in Online Monitoring and Speciation
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is employed for the online monitoring and detection of BF₃ in various environments.
Industrial Monitoring: FTIR spectroscopy is utilized for real-time detection of BF₃ leaks in industrial settings, such as semiconductor fabrication plants, ensuring workplace safety and process control sesha.org. The technique offers high sensitivity and specificity for BF₃.
Isotope Ratio Determination: In processes involving the separation of boron isotopes (e.g., ¹⁰B and ¹¹B), IR spectroscopy can be applied for online determination of the isotope ratio in BF₃ gas. The distinct vibrational frequencies associated with different isotopes allow for quantitative analysis of the isotopic composition researchgate.netresearchgate.net. This is critical for producing enriched boron isotopes for applications in nuclear technology researchgate.netresearchgate.net.
Mass Spectrometry of this compound and its Complexes
Mass spectrometry (MS) is a fundamental analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight, elemental composition, and fragmentation patterns of molecules and their complexes.
Electron Impact (EI) Mass Spectrometry of BF₃: When BF₃ is subjected to electron impact ionization, it fragments into various ions. The most prominent ion observed is typically BF₂⁺, with other common fragment ions including BF⁺, B⁺, and F⁺ acs.orgnist.govnist.gov. The mass spectrum of BF₃ can reveal the presence of these characteristic ions, aiding in its identification. BF₂⁺ is isoelectronic with BeF₂ and is a stable species acs.org.
Characterization of BF₃ Complexes and Clusters: Mass spectrometry is extensively used to characterize complexes formed between BF₃ and other molecules, as well as clusters of BF₃ itself acs.orgresearchgate.netnasa.gov. Techniques like electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), are used to analyze BF₃ derivatives, such as BF₂-curcuminoid complexes nih.gov. MS provides data on the molecular ions of these complexes and their fragmentation pathways, offering insights into their structure and stability acs.orgresearchgate.netnih.gov. For instance, the formation of BF₂-curcuminoid complexes involves the addition of a BF₂ moiety, which is detectable by mass spectrometry nih.gov.
Table 3: Common Ions Observed in the Electron Impact Mass Spectrum of this compound (BF₃)
| Ion | Mass-to-Charge Ratio (m/z) | Relative Abundance (Typical) | Notes | Reference |
| BF₂⁺ | 49 | High | Dominant ion, isoelectronic with BeF₂ | acs.org |
| BF⁺ | 30 | Moderate | Fragment ion | acs.orgnist.gov |
| B⁺ | 11 | Low | Fragment ion | acs.orgnist.gov |
| F⁺ | 19 | Low | Fragment ion | acs.orgnist.gov |
| BF₃⁺ | 68 | Low | Molecular ion, often weak due to fragmentation | acs.orgnist.gov |
List of Compounds Mentioned:
this compound (BF₃)
this compound dihydrate (BF₃·2H₂O)
this compound etherate (BF₃·OEt₂)
Boron difluoride cation (BF₂⁺)
Boron tetrafluoride anion (BF₄⁻)
Boron trichloride (B1173362) (BCl₃)
Boron tribromide (BBr₃)
Boron trihalides (BX₃)
Pyridine (B92270) N-oxide
Pyridine
Pyrazine
Quinoxaline
Tetramethylquinoxaline (TMQ)
Bipyridine (Dipy)
Curcuminoids
BF₂-curcuminoid complexes
ND₃BF₃
NH₃BF₃
ND₃¹⁰BF₃
ND₃¹¹BF₃
BF₃-H₂O complexes
BF₃-ether complexes
BF₃-noble gas complexes
BF₃-carbonyl compounds complexes
BF₃-amidine complexes
BF₃-heterocycle adducts
Identification of Reaction Intermediates and Products
The transient species formed during reactions involving BF₃ are crucial for elucidating reaction mechanisms. Advanced spectroscopic methods are indispensable for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹¹B NMR spectroscopy is particularly valuable for tracking BF₃ and its derivatives, as the ¹¹B nucleus (spin 3/2) provides distinct signals sensitive to its chemical environment. Studies have utilized ¹¹B NMR to monitor the formation and disappearance of intermediates in reactions such as the Fries rearrangement, where BF₃ acts as a catalyst znaturforsch.com. ¹⁹F NMR and proton NMR are also employed to characterize reaction products and intermediates, offering insights into the structural changes occurring during BF₃-mediated transformations rsc.orgoup.com. For instance, in the reactions of bis(trifluoromethyl)amine with boron halides, ¹¹B, ¹⁹F, and proton NMR spectroscopy were used to tentatively assign reaction intermediates, suggesting they might exist as dimers in solution rsc.org.
Mass Spectrometry (MS) : Coupled with techniques like Gas Chromatography (GC-MS), mass spectrometry aids in identifying and quantifying reaction products. GC-MS has been explored for analyzing esterification products derived from carboxylic acids using BF₃ as a derivatizing agent, although complications have been noted srs.gov. The technique is also used for gas-phase molecular weight determination of BF₃-containing compounds rsc.org.
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying functional groups and monitoring chemical transformations. BF₃ itself exhibits characteristic absorption bands, such as the BF₃ band at 481 cm⁻¹ observed in combustion product analysis nist.gov. IR spectroscopy has been used to characterize reaction intermediates and products in various BF₃-catalyzed reactions, including the identification of acylium salts formed in Friedel-Crafts acylations researchgate.net.
Data Table 1: Spectroscopic Techniques for BF₃ Reaction Monitoring
| Technique | Primary Application | Information Gained | Example Application |
| ¹¹B NMR Spectroscopy | Tracking boron-containing species, identifying intermediates | Chemical shifts sensitive to coordination environment, oxidation state, and bonding | Monitoring intermediates in Fries rearrangement znaturforsch.com, characterizing boron halides rsc.org |
| ¹⁹F NMR Spectroscopy | Characterizing fluorine-containing species | Chemical shifts and coupling constants reveal structural details and fluorine environments | Identifying intermediates in reactions with fluorinated amines rsc.org |
| ¹H NMR Spectroscopy | Characterizing organic moieties in BF₃ complexes and adducts | Chemical shifts, splitting patterns, and integration provide structural information | Confirming structures of BF₃ adducts and reaction products rsc.orgoup.com |
| Gas Chromatography-MS | Separation and identification of volatile reaction products | Molecular weight, fragmentation patterns, and retention times for compound identification and quantification | Analyzing esterification products of carboxylic acids srs.gov |
| Infrared Spectroscopy | Identifying functional groups, monitoring bond formation/breaking | Characteristic vibrational frequencies of BF₃ and other functional groups, tracking reaction progress | Identifying BF₃ in combustion products nist.gov, characterizing acylium salts researchgate.net |
X-ray Crystallography of this compound Complexes
X-ray crystallography is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in crystalline solids, providing invaluable data on the structure and bonding within BF₃ complexes.
Elucidation of Solid-State Structures
X-ray diffraction analysis allows for the detailed mapping of the atomic coordinates, bond lengths, and bond angles in BF₃ adducts and complexes. This provides definitive evidence for the coordination geometry around the boron atom, which is typically trigonal planar in BF₃ itself but becomes tetrahedral upon coordination to a Lewis base. Studies on BF₃ complexes with various ligands have revealed diverse structural motifs, offering insights into the nature of the Lewis acid-base interaction researchgate.net. For example, the solid-state structures of BF₃ complexes with acyl halides have been determined, confirming the formation of ionic oxocarbonium (acylium) salts in the crystalline state researchgate.net.
Development of Novel Detection and Characterization Probes for BF₃
Given the importance and potential hazards of BF₃, the development of sensitive and selective detection and characterization probes is an active area of research.
Fluorescent Sensors : Fluorescent probes offer a sensitive method for detecting BF₃, often based on changes in fluorescence intensity or wavelength upon interaction. Hydrazone ligands (HLs) have been developed as fluorescent sensors for BF₃, with the interaction mechanism primarily involving intramolecular charge transfer (ICT). These probes exhibit significant changes in their UV-Vis absorption and fluorescence spectra upon binding to BF₃, often showing an enhancement in fluorescence intensity and a red-shift in emission wavelength mdpi.com. This allows for real-time detection of BF₃, which is crucial for process monitoring and safety applications mdpi.com.
Other Analytical Probes : Beyond fluorescence, other analytical approaches are being explored. While not specifically detailed as "probes" in the immediate search results for BF₃, advancements in techniques like ion chromatography (IC) for analyzing related species srs.gov and the general use of mass spectrometry for trace detection indicate the ongoing development of analytical capabilities. The search for novel characterization methods also encompasses the refinement of existing spectroscopic techniques to achieve higher sensitivity and selectivity for BF₃ in complex matrices.
Data Table 2: Novel Probes and Techniques for BF₃ Detection
| Probe/Technique | Principle of Operation | Sensitivity/Selectivity | Application Example |
| Fluorescent Sensors | Changes in fluorescence intensity/wavelength upon binding to BF₃ via ICT mechanisms | High sensitivity, selective response to BF₃, real-time monitoring capability | Detection of BF₃ in chemical reaction catalysis and food quality monitoring mdpi.com |
| Mass Spectrometry (MS) | Ionization and detection of BF₃ molecules or fragments | High sensitivity for trace analysis, identification based on mass-to-charge ratio | General characterization of gaseous products rsc.orgnist.gov, potential for trace detection in various environments |
| Infrared (IR) Spectroscopy | Detection of characteristic vibrational modes of BF₃ | Identification of BF₃ in gas phase, monitoring of its presence in reaction mixtures | Identifying BF₃ in combustion products nist.gov, monitoring reactions researchgate.net |
Compound List:
this compound (BF₃)
Bis(trifluoromethyl)amine
Boron trihalides
this compound etherate (BF₃·OEt₂)
Boron trichloride (BCl₃)
Boron difluoride (BF₂)
Dicyclohexyl(trifluoromethanesulfonyloxy)borane
Dicyclohexyl peroxydicarbonate
Dicyclohexyl-methoxy-borane
(Dibutyloxo)trifluoro-λ⁵-borane
Acetyl fluoride (B91410)
Propionyl fluoride
Benzoyl fluoride
Antimony pentafluoride (SbF₅)
Antimony pentachloride (SbCl₅)
Gallium trichloride (GaCl₃)
Titanium tetrachloride (TiCl₄)
Zirconium tetrachloride (ZrCl₄)
Phosphorus pentafluoride (PF₅)
Dimethyl sulfoxide (B87167) (DMSO)
Dimethyl sulfide (B99878)
Catechol
Resorcinol
Hydroquinone
1,4-Cyclohexadiene dioxide
Toluene
Isopropyltoluene
Di-isopropyltoluene
Tri-isopropyltoluene
Cardanol
Polycardanol
Halomethylzinc alkoxides
Hydrazone ligands (HLs)
Boron difluoride hydrazone complexes (BFHs)
Boron Trifluoride in Materials Science and Emerging Technologies
Application in Advanced Polymer Chemistry and Material Modification
The utility of boron trifluoride as a potent Lewis acid catalyst is prominently featured in polymer chemistry. wikipedia.orgarkema.com It is highly effective in initiating cationic polymerization reactions for various unsaturated compounds, including the synthesis of polyethers, polyethylene, and polypropylene. wikipedia.orgontosight.ai Its catalytic activity is central to producing a variety of polymers, from commodity plastics to specialized hydrocarbon resins.
This compound and its complexes are instrumental in the synthesis of a diverse array of polymers. As a catalyst, it facilitates the polymerization of monomers that are susceptible to cationic initiation. google.com For instance, BF₃ is used to polymerize isobutylene (B52900) into polyisobutylene, a critical component of butyl rubber. heyigasglobal.com It also serves as a catalyst in the production of petroleum resins by polymerizing C₅ monomers and styrene-based monomers. google.com
Research has demonstrated that by using BF₃ complexes, such as this compound diethyl etherate (BF₃·OEt₂), a high degree of control can be achieved in polymerization processes. acs.org This is exemplified in the controlled cationic polymerization of p-(chloromethyl)styrene, where using an alcohol initiator in conjunction with BF₃·OEt₂ leads to the formation of linear polymers with predictable molecular weights, avoiding undesirable side reactions. acs.org This level of precision allows for the intentional design of polymers with specific structural characteristics.
Interactive Table 1: Examples of this compound-Catalyzed Polymerizations
| Monomer(s) | Catalyst System | Resulting Polymer/Product | Key Application | Reference(s) |
| Isobutylene | This compound etherate | Polyisobutylene | Component in butyl rubber, sealants | heyigasglobal.com |
| Styrene (B11656), alpha-methyl styrene, vinyl toluene | This compound (BF₃) or its complexes | Pure monomer hydrocarbon resins | Adhesives, coatings, inks | google.com |
| C₅ monomers (e.g., 1,3-pentadiene) | This compound (BF₃) or its complexes | Aliphatic hydrocarbon resins | Adhesives, rubber modification | google.com |
| p-(chloromethyl)styrene (CMS) | BF₃·OEt₂ with alcohol initiator | Linear poly(CMS) | Functional polymers | acs.org |
This compound is employed in advanced surface modification techniques, most notably in plasma immersion ion implantation (PIII). researchgate.net In this process, a substrate, such as a silicon wafer, is immersed in a BF₃ plasma. By applying high-voltage pulses, boron ions are accelerated from the plasma and implanted into the surface of the material. researchgate.net This technique is essential for creating p-type doped regions in semiconductor manufacturing. researchgate.net
The behavior of BF₃ in a radio frequency (RF) plasma environment has been a subject of research to optimize these processes. aaqr.org Studies show that the interaction of BF₃ plasma with other gases can lead to the deposition of thin films on material surfaces. For example, in a BF₃/O₂ plasma system, the reaction can generate boron oxide (B₂O₃) particles and deposit a white substance on the reactor surface, a phenomenon relevant to the control and cleanliness of semiconductor fabrication processes. aaqr.org
Integration in Functional Materials and Devices
The integration of this compound into the fabrication of functional materials is critical, particularly in the electronics sector. globenewswire.com Its role as a doping agent is indispensable for manufacturing modern semiconductor devices, and its utility in designing novel materials like ionic liquids opens new avenues for technological innovation. heyigasglobal.comacs.org
This compound is a cornerstone material in the semiconductor industry, where it serves as a primary source of boron for p-type doping of silicon and germanium. wikipedia.orgheyigasglobal.comdatahorizzonresearch.comsiadmi.com It is widely used in ion implantation and diffusion processes to precisely modify the electrical properties of semiconductor substrates. heyigasglobal.comsiadmi.comtransparencymarketresearch.com This doping is fundamental to the creation of transistors, integrated circuits (ICs), memory chips, and microprocessors. heyigasglobal.comdatahorizzonresearch.com
The demands of the electronics industry necessitate the use of high-purity BF₃, often with purities of 99.99% (4N) or higher. heyigasglobal.com For advanced applications, this compound enriched with the boron-11 (B1246496) isotope (¹¹BF₃) is used. datahorizzonresearch.com This enriched grade provides superior isotopic purity, which allows for extremely precise control over the semiconductor's conductivity and carrier concentration, ensuring stable and predictable device performance. datahorizzonresearch.compatsnap.comgoogle.com Beyond silicon chips, BF₃ is also utilized during the deposition processes in the manufacturing of Organic Light Emitting Diode (OLED) panels to improve the electrical characteristics and efficiency of the organic layers. heyigasglobal.com
Interactive Table 2: this compound in Semiconductor and Electronic Device Fabrication
| Application/Process | BF₃ Grade/Type | Target Material | Purpose | Resulting Component/Device | Reference(s) |
| Ion Implantation | Electronic Grade ¹¹BF₃ | Silicon Wafer | P-type doping for precise conductivity control | Integrated Circuits (ICs), Microprocessors | heyigasglobal.comdatahorizzonresearch.compatsnap.com |
| P-type Diffusion | High-Purity BF₃ | Silicon | Create p-type doped regions | Semiconductor Devices | heyigasglobal.comsiadmi.com |
| Ion Implantation | 4N (99.99%) Purity BF₃ | Silicon | Doping to enhance chip performance | Semiconductor Chips | heyigasglobal.com |
| OLED Deposition | BF₃ | Organic Layers | Enhance electrical properties and efficiency | OLED Panels | heyigasglobal.com |
| PMOS Fabrication | BF₃ Plasma | Silicon Wafer, Poly-Si Gate | Source-drain and gate doping | PMOS Transistors, Diodes, Capacitors | researchgate.net |
This compound plays a key role in the design and synthesis of ionic liquids (ILs), which are salts that are liquid at low temperatures and are explored for a wide range of applications due to their unique properties. The tetrafluoroborate (B81430) anion ([BF₄]⁻), derived from BF₃, is a common component of many ILs. wikipedia.orgionike.com
New complex anion ionic liquids can be synthesized through the exothermic Lewis acid-base reaction between BF₃ gas and imidazolium-based salts. acs.org These ILs have several innovative applications. For instance, certain ILs are used for the safe storage and delivery of hazardous gases like BF₃ for ion implantation in the electronics industry. ionike.com Furthermore, the anodic oxidation of tetrafluoroborate-based ILs can generate BF₃ in situ. researchgate.netglobalauthorid.com This method provides a recyclable and less hazardous source of the catalyst compared to traditional BF₃ complexes, which has been successfully applied in reactions like alkyne hydration and styrene oxide isomerization. researchgate.netnih.gov Researchers have also developed borenium ionic liquids as safer, liquid-phase catalyst alternatives to gaseous BF₃ for industrial processes like the production of polyalphaolefins. acs.org
Interactive Table 3: this compound in Ionic Liquid Systems
| Ionic Liquid System | Composition/Description | Application | Reference(s) |
| [Rmim][BF₄] | Imidazolium-based ionic liquid with tetrafluoroborate anion | Absorption and delivery of BF₃ gas for ion implantation | ionike.com |
| [Emim][BF₃X] | Complex anion ILs from reaction of BF₃ with [Emim][X] | New functional materials with tunable properties | acs.org |
| Borenium ILs | [BCl₂(L)][MₙCl₃ₙ₊₁] | Safer catalyst alternative to BF₃ for polyalphaolefin synthesis | acs.org |
| Nano-BF₃-SiO₂ in [bbim]Br | Heterogeneous BF₃ catalyst supported on nano-silica in an ionic liquid | Green catalysis for synthesis of aryl/heterocyclic phosphonates | tandfonline.com |
| Electrogenerated BF₃ in BMIm-BF₄ | BF₃ generated in situ by anodic oxidation of the ionic liquid | Safer, recyclable Lewis acid catalyst for organic synthesis | researchgate.netglobalauthorid.comnih.gov |
Research on Sustainable Chemistry and Recycling Applications
In the pursuit of more environmentally benign chemical processes, this compound has emerged as a compound of interest in sustainable chemistry and recycling. usc.edu Its ability to catalyze reactions effectively under mild conditions can reduce energy consumption and waste generation compared to more traditional, harsh chemical methods. jy-chemical.com
A significant area of research is the chemical recycling of polymers, particularly silicones. This compound diethyl etherate (BF₃·OEt₂) has been effectively used as a depolymerization reagent for end-of-life silicones, such as poly(dimethylsiloxane) (PDMS). researchgate.netacs.org This process breaks down the polymer into valuable monomers, like difluorodimethylsilane, under relatively low temperatures and solvent-free conditions. researchgate.netacs.org These recovered monomers can then be used as building blocks to synthesize new, high-quality silicone polymers, establishing a circular life cycle for these materials. researchgate.netacs.org This methodology has also been successfully applied to other silicon-based polymers, including poly(dimethylsilazane). figshare.com To further enhance sustainability, research has focused on developing recyclable BF₃ catalyst systems, such as immobilizing BF₃ on a stable polymer support like polyvinylpolypyrrolidone (PVPP), which allows the catalyst to be easily recovered and reused. ijcce.ac.ir
Interactive Table 4: this compound in Polymer Recycling Applications
| Waste Polymer | BF₃ Reagent | Recovered Product(s) | Potential Application of Product | Reference(s) |
| Poly(dimethylsiloxane)s (Silicones) | This compound diethyl etherate (BF₃·OEt₂) | Difluorodimethylsilane, 1,3-difluoro-1,1,3,3-tetramethyldisiloxane | Synthesis of new silicone polymers | researchgate.netacs.org |
| Poly(dimethylsilazane) | This compound diethyl etherate (BF₃·OEt₂) | Difluorodimethylsilane | Synthon for new polymer synthesis | figshare.com |
Depolymerization Methodologies Utilizing this compound
This compound and its derivatives have emerged as effective reagents in the chemical recycling of various polymers, a critical step towards a more sustainable and resource-conserving society. researchgate.netacs.org These methodologies primarily leverage the strong Lewis acidity of this compound to catalytically break down polymer chains into valuable monomers or low-molecular-weight commodities, which can then be used to synthesize new, high-quality polymers. researchgate.netacs.org
The application of boron halides extends to other challenging polymer systems. A method for the complete recycling of inorganic-fiber reinforced epoxy composites, such as glass and carbon fiber composites, utilizes boron halides in a solvent. google.com This one-pot reaction separates the fibers from the epoxy resin and breaks down the polymer. google.com For instance, the process can be designed to convert the worked-off boron trichloride (B1173362) (BCl₃) into boric acid, which can then be reconverted back to BCl₃, creating a circular process. google.com More recently, a combination of gallium and boron trichloride has been shown to efficiently depolymerize silicone polymers back into high-purity chlorosilane monomers, which are essential for producing new silicones. bioengineer.org
To enhance the reusability and handling of the catalyst, this compound has been immobilized on polymer supports like polyvinylpolypyrrolidone (PVPP). ijcce.ac.ir This supported catalyst (PVPP-BF₃) is a stable, non-corrosive, and water-tolerant solid with high Lewis acid activity. ijcce.ac.ir It has demonstrated excellent yields and can be easily regenerated and reused multiple times, making it suitable for both laboratory and industrial applications. ijcce.ac.ir After several cycles, the PVPP support can be filtered, washed, and treated again with this compound etherate to restore the catalyst's activity. ijcce.ac.ir
Table 1: Depolymerization Processes Utilizing this compound and its Derivatives
| Polymer System | Boron Compound Used | Key Process Conditions | Products | Yield (%) | Reference |
| Poly(dimethylsiloxane)s | This compound diethyl etherate (BF₃·OEt₂) | 100 °C, Solvent-free | Difluorodimethylsilane, 1,3-difluoro-1,1,3,3-tetramethyldisiloxane | Up to 85% | researchgate.netacs.org |
| Poly(dimethylsilazane) | This compound diethyl etherate (BF₃·OEt₂) | Not specified | Difluorodimethylsilane | Not specified | figshare.com |
| Epoxy Composites (Glass/Carbon Fiber) | Boron Halides (e.g., BCl₃) | In solvent, one-pot reaction | Separated fibers and decomposed epoxy components | Not specified | google.com |
| Silicone Polymers | Gallium and Boron Trichloride (BCl₃) | Mild temperature | High-purity chlorosilane monomers | High | bioengineer.org |
| Aldehydes (Oxidation Model) | Polyvinylpolypyrrolidone-Supported this compound (PVPP-BF₃) | With H₂O₂ | Carboxylic acids and esters | Up to 98% (initial run) | ijcce.ac.ir |
Circular Economy Approaches for Boron-Containing Materials
The principles of a circular economy are increasingly being applied to boron-containing materials, driven by both environmental sustainability goals and the strategic importance of boron. dergipark.org.tr The European Union has classified boron as a critical raw material, primarily due to a high supply concentration from a few countries and low recycling rates, which poses a supply risk. europa.eu Studies have noted that boron is a hardly recyclable product, with one analysis indicating a recycling rate of less than 1% in its life cycle. researchgate.net Therefore, developing effective waste management and recycling strategies for boron compounds is crucial for the long-term viability of boron-based technologies. dergipark.org.tr
A significant circular economy approach involves the valorization of boron-containing waste streams, particularly from mining and ore beneficiation. borates.todayelsevier.es Research has demonstrated the feasibility of incorporating boron-containing solid wastes into construction materials. borates.today For example, sludge from borate (B1201080) ore processing has been successfully used in the manufacturing of vitrified ceramic tiles. elsevier.es Adding up to 5% by weight of this boron-rich sludge to stoneware batches enhances the reactivity during firing, allowing the maximum firing temperature to be reduced from 1200°C to 1140°C, which lowers the process energy demand. elsevier.es
Similarly, boron mine waste has been repurposed as an additive in red brick production. borates.today The borate acts as a fluxing agent, lowering the melting temperatures and allowing for increased sintering and densification of the clay mixture. borates.today Research findings showed that adding 20% boron waste significantly improved the physical and mechanical properties of the bricks compared to other ratios. borates.today This approach not only finds a new use for boron byproducts but also creates superior building materials and reduces the environmental impact of mining operations. borates.today
The recycling of more complex, end-of-life boron-containing materials is also being explored. For instance, a method involving grinding has been used to process waste from a composite material containing boron-tungsten fibers in an aluminum matrix (Al-W-B). scientific.net This process yields a powder containing the aluminum alloy, boron, and tungsten, which can be used as a source material for producing new composite ceramics through self-propagating high-temperature synthesis. scientific.net Such initiatives are vital for creating a circular economy for boron, contributing to the resource-efficient use of this critical element. dergipark.org.trsu.se
Table 2: Circular Economy Applications for Boron-Containing Waste
| Waste Source | Recycled Application | Key Finding | Benefit | Reference |
| Borate ore processing sludge | Vitrified ceramic tiles | Addition of up to 5 wt.% reduces firing temperature from 1200°C to 1140°C. | Lower energy consumption in manufacturing. | elsevier.es |
| Boron mine waste | Red brick production | An optimal ratio of 20% waste improves physical and mechanical properties. | Creates superior and more affordable building materials; reduces mining pollution. | borates.today |
| Al-W-B composite material | New composite ceramics | Grinding produces a powder that can be used in self-propagating high-temperature synthesis. | Recovery of valuable components from end-of-life composites. | scientific.net |
Reaction Mechanism Studies Involving Boron Trifluoride
Kinetic and Thermodynamic Parameters of BF₃-Mediated Reactions
The catalytic activity of BF₃ is often quantified by its ability to lower activation energies and influence reaction rates. Numerous studies have employed computational methods, such as Density Functional Theory (DFT), and experimental techniques to determine these parameters.
In the Diels-Alder reaction between butadiene and methyl acrylate (B77674), BF₃ significantly reduces the activation energy (Ea). For the non-catalyzed reaction in the gas phase, the Ea is approximately 20.68 kcal/mol. In an aqueous solution, the uncatalyzed reaction has an Ea of 15.71 kcal/mol. The presence of BF₃ as a catalyst dramatically lowers this barrier: in the gas phase, the Ea becomes 15.61 kcal/mol, and in an aqueous solution, it drops to 9.06 kcal/mol mdpi.comsmu.edu. This represents a reduction of approximately 5.07 kcal/mol in the gas phase and 6.65 kcal/mol in aqueous solution due to BF₃ catalysis mdpi.comsmu.edu. The combined effect of BF₃ catalysis and the aqueous environment further lowers the activation energy to 9.06 kcal/mol, a reduction of 11.62 kcal/mol compared to the non-catalyzed gas-phase reaction mdpi.comsmu.edu.
BF₃ also influences the kinetics of polymerization reactions. For instance, the cationic polymerization of 3,3-bis(chloromethyl)oxetane (B146354) catalyzed by BF₃ has an activation energy reported as 18.0 kcal/mol researchgate.net. Similarly, the BF₃-catalyzed polymerization of ethylene (B1197577) oxide exhibits an activation energy of 14.7 kcal/mol researchgate.net. Kinetic studies on BF₃-catalyzed intramolecular fluorocarbamoylation indicate that the reaction is first-order with respect to both the substrate and the catalyst, suggesting that the rate-determining step involves a 1:1 coordination complex of BF₃ with the substrate yorku.ca.
The thermodynamic properties of BF₃ itself, such as its standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°), are well-documented. For gaseous BF₃, ΔfH° is -1137.0 kJ/mol and ΔfG° is -1120.33 kJ/mol nist.gov. These values reflect the inherent stability and reactivity of the molecule as a Lewis acid.
Table 1: Activation Energies of BF₃-Catalyzed Reactions
| Reaction | Conditions | Activation Energy (kcal/mol) | Reference |
| Diels-Alder (Butadiene + Methyl Acrylate) | Non-catalyzed, Gas | 20.68 | mdpi.comsmu.edu |
| Diels-Alder (Butadiene + Methyl Acrylate) | Non-catalyzed, Aq | 15.71 | mdpi.comsmu.edu |
| Diels-Alder (Butadiene + Methyl Acrylate) | BF₃-catalyzed, Gas | 15.61 | mdpi.comsmu.edu |
| Diels-Alder (Butadiene + Methyl Acrylate) | BF₃-catalyzed, Aq | 9.06 | mdpi.comsmu.edu |
| Polymerization (3,3-bis(chloromethyl)oxetane) | BF₃-catalyzed | 18.0 | researchgate.net |
| Polymerization (Ethylene oxide) | BF₃-catalyzed | 14.7 | researchgate.net |
| Tandem Benzannulation/Friedel-Crafts (Dehydration) | BF₃·OEt₂-catalyzed | 25.1 | auctoresonline.org |
Elucidation of Catalytic Cycles and Intermediates
BF₃'s catalytic activity often involves the formation of transient intermediates and complexation with reactants or substrates, which can be elucidated through spectroscopic and computational methods. In many BF₃-mediated reactions, the initial step involves the Lewis acid coordinating to a Lewis basic site on the substrate. For example, in the BF₃-catalyzed addition of enols and (trimethylsilyloxy)alkenes to oxyallyl cations, BF₃ coordinates to the oxygen atom of the enol or silyloxy alkene, activating it towards nucleophilic attack researchgate.net. This coordination lowers the energy barrier for the subsequent carbon-carbon bond formation researchgate.net.
In BF₃-catalyzed Diels-Alder reactions, BF₃ coordinates to the dienophile, typically a carbonyl or nitro group, increasing its electrophilicity and facilitating the cycloaddition sid.ir. This coordination leads to increased polarization and charge transfer between the diene and dienophile, promoting the approach and subsequent bond formation mdpi.com. The mechanism often involves a transition state where BF₃ is bonded to one of the reacting molecules, polarizing it and lowering the activation energy mdpi.comsid.ir.
BF₃ can also participate in more complex catalytic cycles. For instance, in the BF₃·OEt₂-catalyzed tandem benzannulation/Friedel−Crafts reaction, BF₃·OEt₂ activates an imine intermediate, which then undergoes nucleophilic attack by an alkyne, forming an alkenyl carbocation intermediate. This intermediate is further activated by BF₃·OEt₂, leading to cyclization and subsequent steps to form the final product auctoresonline.org.
Influence of Solvent and Reaction Conditions on Mechanism
The choice of solvent and variations in reaction conditions such as temperature and concentration can significantly influence the mechanism and efficiency of BF₃-mediated reactions. Polar solvents can stabilize charged intermediates and transition states, often leading to altered reaction rates and selectivities compared to non-polar solvents mdpi.comresearchgate.net. As observed in the Diels-Alder reaction, the presence of water (a polar solvent) in conjunction with BF₃ catalysis leads to a substantial decrease in activation energy, indicating a synergistic effect between the catalyst and the solvent environment mdpi.comsmu.edu.
Temperature plays a critical role in reaction kinetics, affecting the rate constants and potentially shifting the dominant reaction pathway if multiple mechanisms are available. While specific temperature-dependent mechanistic studies are not detailed in the provided snippets, it is a fundamental parameter that influences the Arrhenius equation and thus reaction rates.
Concentration effects can also reveal mechanistic details. For example, kinetic studies showing that a reaction is first-order in both substrate and catalyst suggest that the rate-limiting step involves the interaction between one molecule of substrate and one molecule of catalyst yorku.ca. Conversely, if increased substrate concentration has an inhibitory effect, it might suggest substrate dimerization or other side reactions that consume the catalyst or intermediates cmu.edu.
Studies on Boron Trifluoride Dissociation and Activation
BF₃ itself is a stable molecule, but its activation for catalytic purposes often involves its interaction with other species or its inherent Lewis acidity. BF₃'s electronic structure, with an electron-deficient boron atom (sp² hybridized) and an empty 2p orbital, makes it a strong Lewis acid capable of accepting an electron pair unizin.orgsavemyexams.compages.dev. This inherent Lewis acidity is the primary mode of activation.
In some catalytic systems, BF₃ may exist in equilibrium with dimeric or oligomeric forms, or it can form adducts with trace amounts of water or other Lewis bases present in the reaction mixture. These adducts can sometimes act as the active catalytic species. For example, BF₃·OEt₂ is a commonly used, less volatile source of BF₃, where the diethyl ether acts as a Lewis base to stabilize BF₃ auctoresonline.org. The strength of BF₃ as a Lewis acid is comparable to other strong organoborane Lewis acids like B(C₆F₅)₃ cmu.edu.
The activation of BF₃ can also be viewed in terms of its interaction with substrates. BF₃ readily forms coordination complexes with Lewis basic sites on organic molecules, such as oxygen or nitrogen atoms. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack or other transformations mdpi.comresearchgate.netsid.ir. For instance, BF₃ can abstract a fluoride (B91410) ion from certain substrates, generating highly reactive carbocationic species that can undergo further reactions yorku.ca. The study of BF₃ adduct formation with various Lewis bases provides insight into the strength of Lewis acidity and the nature of the BF₃-Lewis base interaction mdpi.com.
Compound List:
this compound (BF₃)
Butadiene
Methyl acrylate
Styrenes
2-aza-1,3-butadiene
3,3-bis(chloromethyl)oxetane
Ethylene oxide
Diarylhomobenzoquinones
Diphenylacetylene
Enols
(Trimethylsilyloxy)alkenes
Oxyallyl cation
Ammonia (NH₃)
Acetaldehyde
2-siloxy-1-propene
Silanes
Acetophenone
Lewis bases
Lewis acids
Lewis acid catalysts
Borane (B79455), trifluoro-
Boron fluoride (BF₃)
Trifluoroborane
Trifluoroboron
Fluorure de bore
UN 1008
Anca 1040
BF₃·OEt₂
B(C₆F₅)₃
Future Research Directions and Emerging Avenues for Boron Trifluoride Chemistry
Exploration of Novel Superacid Systems Based on Boron Trifluoride
The inherent Lewis acidity of BF₃ can be significantly amplified when combined with other acidic species or components, leading to the formation of "superacid" systems with enhanced catalytic power. Research is actively exploring new formulations and combinations to unlock unprecedented reactivity. For instance, this compound monohydrate (BF₃·H₂O) has been utilized as a superacid catalyst for various organic transformations, offering a more manageable and stable alternative to gaseous BF₃ ias.ac.inresearchgate.netnih.gov. Similarly, mixtures of hydrogen fluoride (B91410) and this compound (HF/BF₃) have demonstrated superacidic properties, catalyzing reactions such as the polymerization of polycyclic aromatic hydrocarbons (PAHs) to produce mesophase pitch rsc.org. Future research aims to design novel BF₃-based superacidic catalysts by systematically varying counterions, co-catalysts, and support materials to achieve highly selective and efficient transformations under milder conditions. This includes investigating combinations of BF₃ with protic acids or other Lewis acids to create synergistic catalytic effects for challenging reactions.
Sustainable and Green Chemistry Applications of BF₃
The drive towards greener chemical processes is significantly influencing the development of BF₃ applications, focusing on reducing waste, enhancing recyclability, and minimizing environmental impact.
Development of Recoverable and Reusable BF₃ Catalysts
A major focus in sustainable BF₃ chemistry is the transition from homogeneous to heterogeneous catalytic systems. This involves immobilizing BF₃ onto solid supports, which facilitates easy separation from reaction mixtures and enables multiple reuse cycles, thereby reducing catalyst consumption and waste generation. Various supported BF₃ catalysts have shown promise:
Silica-Supported BF₃ (BF₃-SiO₂): This system has been reported as an efficient, environmentally friendly, and recyclable catalyst for the one-pot synthesis of various organic compounds, such as 4(3H)-quinazolinones researchgate.net. The silica (B1680970) support provides stability and allows for straightforward recovery.
Polyvinylpolypyrrolidone-Supported BF₃ (PVPP-BF₃): This polymeric support offers a stable, non-corrosive, and solid catalyst with high Lewis acid activity. PVPP-BF₃ has demonstrated excellent efficiency and recyclability in oxidation reactions of aldehydes and the Pechmann reaction for coumarin (B35378) synthesis researchgate.netacademie-sciences.frijcce.ac.ir.
Magnetite Nanoparticle-Supported BF₃ (BF₃/MNPs): These magnetically separable catalysts offer efficient recovery and reusability in synthesizing heterocyclic compounds, showcasing good catalytic activity over several cycles rsc.org.
The ongoing development in this area focuses on designing supports with tailored porosity, surface area, and chemical functionality to optimize BF₃ dispersion, catalytic activity, and long-term stability for a wider range of reactions.
This compound in Flow Chemistry and Microreactor Technologies
The inherent reactivity and gaseous nature of BF₃ present challenges in handling and precise control. Flow chemistry and microreactor technologies offer a powerful solution by enabling reactions to be conducted in continuous streams within precisely engineered microchannels. This approach enhances safety, improves heat and mass transfer, allows for finer control over reaction parameters, and facilitates the handling of hazardous reagents like BF₃.
Research has explored the use of BF₃ and its complexes, such as BF₃·OEt₂, in microreactors for various applications, including the polymerization of ethylene (B1197577) oxide taylorandfrancis.com, ring-opening reactions researchgate.net, and other organic syntheses scribd.com. The confined environment of microreactors minimizes the risks associated with BF₃'s corrosive nature and high reactivity, allowing for efficient and controlled transformations. Future directions include the development of integrated microfluidic systems for multi-step syntheses involving BF₃, as well as the design of specialized microreactor materials resistant to BF₃ corrosion.
Integration with Artificial Intelligence and Machine Learning for Chemical Design
The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical research, from molecular design to reaction optimization. In the context of BF₃ chemistry, AI/ML can accelerate the discovery and development of new BF₃-based catalysts and reaction pathways.
Catalyst Design and Property Prediction: ML models are being developed to predict and optimize the Lewis acidity of boron-based compounds, including potential BF₃ derivatives. By analyzing large datasets of molecular descriptors and experimental data, these models can identify key structural features that influence Lewis acidity, guiding the rational design of novel, high-performance BF₃-analogs or supported catalysts arxiv.orgarxiv.orgthemoonlight.io.
Reaction Optimization: ML algorithms, particularly Bayesian optimization and reinforcement learning, are being employed to efficiently explore the complex parameter space of chemical reactions catalyzed by BF₃. These methods can rapidly identify optimal conditions (temperature, solvent, catalyst loading, etc.) for yield, selectivity, and reaction rate, significantly reducing the experimental burden compared to traditional trial-and-error approaches beilstein-journals.orgrsc.orgmdpi.combeilstein-journals.orgresearchgate.net. AI can also assist in predicting reaction outcomes and identifying unexpected reaction pathways involving BF₃.
Future research will likely focus on developing more sophisticated AI models that can predict not only catalytic activity but also sustainability metrics (e.g., atom economy, recyclability) and mechanistic insights, further streamlining the development cycle for BF₃-catalyzed processes.
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing processes and designing new ones. Advanced spectroscopic techniques, particularly in situ and operando methods, are indispensable tools for probing chemical transformations in real-time.
In Situ Infrared (IR) Spectroscopy: This technique allows for the direct observation of functional group changes and intermediate formation during a reaction. For BF₃-catalyzed reactions, in situ IR spectroscopy can monitor the coordination of BF₃ to substrates, the formation of catalytic intermediates, and the progress of bond activation and formation nih.govnih.gov. By coupling IR spectroscopy with techniques like transient absorption spectroscopy, researchers can capture ultrafast dynamics, providing detailed insights into reaction pathways, including those involving Lewis acid-carbonyl interactions nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, especially when used in situ, can provide detailed structural information about reaction intermediates and the catalyst's state throughout a transformation. This is particularly valuable for studying the complexation behavior of BF₃ with various substrates and understanding the dynamic processes occurring during catalysis researchgate.netchemrxiv.org.
Mass Spectrometry (MS) and Electron Paramagnetic Resonance (EPR): These techniques are vital for identifying transient species and characterizing radical intermediates that might be involved in BF₃-mediated reactions acs.org.
The integration of these advanced spectroscopic methods with computational modeling will enable a comprehensive, atomistic understanding of BF₃'s role in complex catalytic cycles, paving the way for more efficient and selective chemical synthesis.
Q & A
Q. What are the standard protocols for synthesizing high-purity boron trifluoride in laboratory settings?
this compound is typically synthesized via fluorination of boron oxides (e.g., B₂O₃) with hydrofluoric acid or via reaction of boron halides (e.g., BCl₃) with metal fluorides. For high-purity BF₃, distillation under inert atmospheres and purification through cryogenic traps are recommended to remove impurities like HF or moisture . Supported catalysts (e.g., BF₃ immobilized on silica) can enhance reaction efficiency and reduce handling risks .
Q. How does this compound act as a Lewis acid catalyst in Friedel-Crafts reactions?
BF₃ coordinates with electron-deficient sites in substrates, stabilizing carbocation intermediates during alkylation or acylation. For example, in Friedel-Crafts acylation, BF₃ binds to the carbonyl oxygen of acyl halides, increasing electrophilicity and facilitating aromatic substitution. Experimental optimization includes using ether or amine co-catalysts to modulate Lewis acidity and prevent hydrolysis .
Q. What safety protocols are critical when handling BF₃ in gas or liquid form?
- PPE : Use Viton/Butyl gloves and Tychem® suits to resist permeation. Insulated gloves are required for cryogenic handling to prevent frostbite .
- Engineering Controls : Perform transfers in enclosed systems with local exhaust ventilation to limit inhalation exposure (OSHA PEL: 1 ppm).
- Emergency Measures : Immediate eye irrigation and HF-neutralizing gels (e.g., calcium gluconate) for skin contact. Monitor for pulmonary edema after inhalation .
Advanced Research Questions
Q. How can isotopic analysis of this compound improve understanding of its reactivity in coordination chemistry?
Mass spectrometry (MS) with isotopic resolution (e.g., NIST data) differentiates between ¹⁰B and ¹¹B isotopes in BF₃ adducts. Isotopic substitution studies reveal kinetic isotope effects in reactions like alkylation, where ¹⁰BF₃ exhibits faster adduct formation due to lower mass . Pair MS with DFT calculations to correlate isotopic behavior with electronic structure .
Q. What methodological strategies resolve contradictions in reported reaction kinetics of BF₃-catalyzed polymerizations?
Discrepancies in rate constants often arise from moisture contamination or varying solvent Lewis basicity. To address this:
- Systematic Control : Use anhydrous conditions (e.g., molecular sieves) and standardized solvent purity.
- In Situ Monitoring : Employ Raman spectroscopy to track BF₃ concentration and adduct stability during polymerization.
- Comparative Studies : Benchmark against BCl₃ or BBr₃ to isolate electronic vs. steric effects .
Q. How can computational modeling predict BF₃’s behavior in novel catalytic systems?
Density Functional Theory (DFT) simulations of BF₃ adducts with Lewis bases (e.g., ethers or amines) reveal charge transfer dynamics and bond dissociation energies. For example, the B-F bond lengthens by 0.1–0.2 Å upon adduct formation, correlating with experimental IR shifts. Validate models using X-ray crystallography data of stable adducts .
Methodological Guidance for Experimental Design
Q. What analytical techniques are recommended for characterizing BF₃ adducts?
- NMR Spectroscopy : ¹⁹F NMR detects BF₃ coordination shifts (e.g., δ −148 ppm for free BF₃ vs. −135 ppm for ether adducts).
- X-Ray Crystallography : Resolves geometric changes in adducts, such as planar-to-tetrahedral transitions.
- Mass Spectrometry : Identifies isotopic patterns and fragmentation pathways of BF₃ complexes .
Q. How to design experiments isolating BF₃’s role in multi-step organic syntheses?
- Stepwise Quenching : Introduce BF₃ at specific stages (e.g., initiation vs. propagation) and quench with methanol to halt reactivity.
- Competitive Experiments : Compare yields with/without BF₃ or in the presence of competing Lewis acids (e.g., AlCl₃).
- Kinetic Profiling : Use stopped-flow techniques to measure rapid adduct formation rates (k ≈ 10³–10⁴ M⁻¹s⁻¹) .
Safety and Contradiction Management
Q. Why do BF₃ hydrolysis studies report varying ratios of boric acid to HF?
Hydrolysis kinetics depend on moisture levels and temperature. Under controlled conditions (25°C, 50% RH), BF₃ + 3H₂O → H₃BO₃ + 3HF. Excess water accelerates side reactions (e.g., HF polymerization). Use pH titration and ion chromatography to quantify products and adjust stoichiometric models .
Q. How to mitigate BF₃-induced corrosion in laboratory equipment?
BF₃-ether complexes (e.g., BF₃·OEt₂) are less corrosive than pure BF₃. For corrosive media like HF solutions, use Monel® or Teflon-lined reactors. Test material compatibility via weight-loss assays in BF₃-saturated environments (e.g., 100 ppm, 72 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
